molecular formula C10H7BrClN B6165076 8-bromo-6-chloro-2-methylquinoline CAS No. 1515827-89-0

8-bromo-6-chloro-2-methylquinoline

Cat. No.: B6165076
CAS No.: 1515827-89-0
M. Wt: 256.5
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Description

8-Bromo-6-chloro-2-methylquinoline (CAS 1515827-89-0) is a high-purity chemical compound with the molecular formula C 10 H 7 BrClN and a molecular weight of 256.53 g/mol . This multi-halogenated quinoline derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and pharmaceutical research. Quinoline scaffolds are prominent in drug discovery due to their broad biological activity, and the specific bromo and chloro substituents on this molecule provide distinct reactive sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions . This allows researchers to efficiently construct more complex molecular architectures for screening and development. Its primary research value lies in its role as a key building block for the synthesis of novel biologically active molecules, contributing to innovations in the discovery of potential therapeutic agents . The compound is typically characterized as a solid and requires standard cool-chain transportation to ensure stability . 8-Bromo-6-chloro-2-methylquinoline is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1515827-89-0

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of 8-bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and characterization of 8-bromo-6-chloro-2-methylquinoline . This document is structured for researchers requiring precise physicochemical data and validated experimental protocols.

CAS Registry Number: 1515827-89-0 IUPAC Name: 8-bromo-6-chloro-2-methylquinoline[1]

Molecular Identity & Physicochemical Properties[3][4][5]

This compound is a tri-substituted quinoline derivative characterized by a halogenated benzenoid ring and a methylated pyridine ring. Its specific substitution pattern (8-Br, 6-Cl) creates a unique electronic environment, making it a highly valuable scaffold for regioselective cross-coupling reactions in medicinal chemistry.

Quantitative Data Summary
PropertyValue / Description
Molecular Formula

Average Molecular Weight 256.53 g/mol
Monoisotopic Mass 254.9450 Da (

)
Physical State Solid (typically off-white to pale yellow needles)
Melting Point 110–112 °C (Predicted range based on analogs)
Solubility Soluble in DCM, CHCl

, DMSO; sparingly soluble in water.[1][2]
pKa (Conjugate Acid) ~3.5 (Reduced basicity due to electron-withdrawing halogens)
Isotopic Distribution (Mass Spectrometry Signature)

Due to the presence of both Bromine (


) and Chlorine (

), the mass spectrum exhibits a characteristic M, M+2, M+4 pattern.
  • M (255): Contains

    
     and 
    
    
    
    .
  • M+2 (257): Contains (

    
    ) and (
    
    
    
    ). (Dominant Peak)
  • M+4 (259): Contains (

    
    ).
    

Structural Analysis & Reactivity Logic

The molecule consists of a fused bicyclic system. The 2-methyl group activates the C2 position for benzylic-type oxidations or condensations, while the halogens at C6 and C8 serve as orthogonal handles for catalysis.

Regioselectivity in Catalysis
  • C8-Bromine: The C-Br bond at position 8 is sterically crowded but electronically most labile towards oxidative addition. In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), this position reacts first.

  • C6-Chlorine: The C-Cl bond is significantly stronger and requires more forcing conditions or specialized ligands (e.g., bulky phosphines) to react, allowing for sequential functionalization.

Structural Diagram (DOT Visualization)

MolecularStructure Quinoline Quinoline Core (Planar Bicyclic) Br8 8-Bromo (Reactive Handle) Quinoline->Br8 Position 8 (Ortho to N) Cl6 6-Chloro (Stable Handle) Quinoline->Cl6 Position 6 (Para to N) Me2 2-Methyl (Steric/Electronic) Quinoline->Me2 Position 2 (Alpha to N) Br8->Cl6 Orthogonal Reactivity

Figure 1: Structural decomposition highlighting the orthogonal reactivity sites of the scaffold.

Synthesis Protocol: Modified Doebner-Miller Reaction

The most robust route to 8-bromo-6-chloro-2-methylquinoline is the Doebner-Miller synthesis , involving the condensation of 2-bromo-4-chloroaniline with crotonaldehyde (or its equivalent) under acid catalysis.

Reaction Logic

The aniline nitrogen attacks the


-carbon of the 

-unsaturated aldehyde. The presence of the Bromine at the ortho position (C2 of aniline) forces the cyclization to occur at the other ortho position (C6 of aniline), ensuring the correct regiochemistry (8-Br, 6-Cl).
Step-by-Step Methodology

Reagents:

  • Precursor: 2-Bromo-4-chloroaniline (1.0 eq)

  • Reagent: Crotonaldehyde (1.2 eq) or Paraldehyde (in situ generation)

  • Solvent/Catalyst: 6M Hydrochloric Acid (HCl) or refluxing Toluene with p-TsOH.

  • Oxidant: Mild oxidant (e.g., Iodine or Nitrobenzene) may be added to facilitate aromatization, though air oxidation often suffices in open vessels.

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-bromo-4-chloroaniline and 6M HCl. Heat to 60°C to ensure full protonation/dissolution.

  • Addition: Add Crotonaldehyde dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent polymerization.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Neutralize carefully with Ammonium Hydroxide (

    
    ) to pH ~9. The product will precipitate as a crude solid.[3]
    
  • Extraction: If oil forms, extract with Dichloromethane (

    
    , 3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes:Ethyl Acetate 9:1).

Synthesis Workflow Diagram

SynthesisPath cluster_regio Regiocontrol Start 2-Bromo-4-chloroaniline + Crotonaldehyde Step1 Conjugate Addition (Acid Catalysis) Start->Step1 Step2 Cyclization (Intramolecular Electrophilic Subst.) Step1->Step2 Step3 Oxidation/Aromatization (- H2) Step2->Step3 Note Br at C2 blocks one ortho site, forcing cyclization at C6. Step2->Note Product 8-Bromo-6-chloro-2-methylquinoline Step3->Product

Figure 2: Synthetic pathway illustrating the regiochemical control exerted by the aniline substituents.

Characterization & Validation

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
PositionMultiplicityShift (

ppm)
Coupling (

Hz)
Assignment Logic
C2-CH

Singlet (s)2.75 – 2.85-Characteristic methyl on heteroaromatic ring.
H3 Doublet (d)7.35 – 7.458.4

-proton of pyridine ring.
H4 Doublet (d)7.95 – 8.058.4

-proton (to ring junction), deshielded.
H5 Doublet (d)7.70 – 7.802.2Meta-coupling to H7. Adjacent to Cl.[2][4][5]
H7 Doublet (d)8.10 – 8.202.2Meta-coupling to H5. Deshielded by both Br and Cl.
Mass Spectrometry (EI/ESI)
  • Parent Ion:

    
     255/257/259.
    
  • Fragmentation: Loss of Br (

    
    ) is a common primary fragmentation pathway, followed by loss of Cl (
    
    
    
    ).

Applications in Drug Discovery[7][8]

This molecule serves as a "bifunctional" scaffold. The distinct reactivity of the C-Br and C-Cl bonds allows for iterative cross-coupling :

  • First Functionalization: Suzuki-Miyaura coupling at C8 (using Boronic acids) to introduce aryl/heteroaryl groups.

  • Second Functionalization: Buchwald-Hartwig amination or Suzuki coupling at C6 to fine-tune solubility or potency.

  • Core Modification: Oxidation of the C2-Methyl group to an aldehyde (

    
     oxidation) allows for Knoevenagel condensations, extending the carbon chain.
    

References

  • BLD Pharm. (2025). Product Analysis: 8-Bromo-6-chloro-2-methylquinoline (CAS 1515827-89-0). Retrieved from

  • Sigma-Aldrich. (2024). Quinoline Derivatives and Building Blocks. Retrieved from

  • PubChem. (2025). Compound Summary: 8-bromo-2-chloro-6-methylquinoline (Isomer Analog Data). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Synthesis of Halogenated Quinolines via Doebner-Miller. Retrieved from

Sources

Introduction: The Significance of Solubility for a Promising Heterocycle

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 8-bromo-6-chloro-2-methylquinoline in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 8-bromo-6-chloro-2-methylquinoline in organic solvents. Given the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide to generating a robust and reliable solubility profile.

8-bromo-6-chloro-2-methylquinoline is a halogenated quinoline derivative, a class of compounds recognized for its vast therapeutic potential, including applications as anticancer, antimicrobial, and antiviral agents.[1][2] The specific substitution pattern of a bromine atom at the 8-position, a chlorine atom at the 6-position, and a methyl group at the 2-position imparts a unique set of physicochemical properties that modulate its biological activity and its behavior in solution.

In drug discovery and development, solubility is a critical determinant of a compound's success. It directly influences bioavailability, formulation possibilities, and the reliability of in vitro assay results.[3] Poor solubility can lead to underestimated potency, erratic absorption, and significant challenges in developing a viable drug product. Therefore, a thorough understanding of the solubility of 8-bromo-6-chloro-2-methylquinoline in various organic solvents is not merely an academic exercise but a foundational step in harnessing its therapeutic potential. Organic solvents are crucial for synthesis, purification, formulation, and as vehicles for biological screening assays.

This guide will delve into the theoretical principles governing the solubility of this molecule, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Part 1: Theoretical Foundations and Predictive Analysis

Before embarking on experimental work, a theoretical assessment of the molecule's structure can provide a strong predictive framework for its solubility behavior. This is grounded in the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1]

Molecular Structure and Physicochemical Properties

The structure of 8-bromo-6-chloro-2-methylquinoline is characterized by:

  • A Quinoline Core : This bicyclic aromatic system is inherently non-polar, contributing to its lipophilicity. The nitrogen atom in the pyridine ring, however, introduces a degree of polarity and can act as a hydrogen bond acceptor.[4]

  • Halogen Substituents (Bromo and Chloro) : The presence of bromine and chlorine atoms significantly impacts the molecule's electronic properties and lipophilicity.[5] Halogens are electron-withdrawing and increase the molecular weight and surface area, which can influence crystal lattice energy and, consequently, solubility. While they add some polarity to the C-X bond, their overall effect is often an increase in hydrophobicity.[5]

  • A Methyl Group : The methyl group at the 2-position is a non-polar, hydrophobic substituent that will generally decrease solubility in polar solvents and increase it in non-polar solvents.

Collectively, these features suggest that 8-bromo-6-chloro-2-methylquinoline is a relatively non-polar, hydrophobic molecule with a high predicted LogP (a measure of lipophilicity). This leads to the initial hypothesis that it will exhibit poor aqueous solubility but favorable solubility in a range of organic solvents.

Solvent-Solute Interactions: The Driving Force of Dissolution

The process of dissolution involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to form new, more favorable solute-solvent interactions.[1] For 8-bromo-6-chloro-2-methylquinoline, the key interactions with organic solvents will be:

  • Van der Waals Forces : These are the primary interactions with non-polar solvents like hexane and toluene.

  • Dipole-Dipole Interactions : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone will interact with the polar regions of the quinoline ring system.

  • Hydrogen Bonding : While the molecule itself is not a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This suggests that it may have some solubility in polar protic solvents like ethanol and methanol, where the solvent can donate a hydrogen bond.[4]

Based on this analysis, we can predict a general trend of increasing solubility with increasing solvent polarity among aprotic solvents, with particularly high solubility expected in solvents like DMSO and THF, which are excellent at dissolving a wide range of organic compounds.

Part 2: Rigorous Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The choice of method for solubility determination depends on the stage of research, with high-throughput methods being suitable for early screening and the "gold standard" shake-flask method providing definitive equilibrium solubility data.[4][6]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial for the researcher to understand the difference between kinetic and thermodynamic solubility, as the two are not interchangeable and provide different insights.[7][8]

  • Kinetic Solubility is typically measured in high-throughput screening. It involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and determining the concentration at which precipitation first occurs.[9][10] This method is fast but often overestimates the true solubility because the compound may precipitate as an amorphous solid, which is more soluble than the most stable crystalline form.[10]

  • Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium with the most stable solid form of the solute at a specific temperature and pressure.[7][8] This is the true measure of solubility and is best determined by the shake-flask method.[11]

For the purpose of creating a definitive solubility profile for formulation and development, determining the thermodynamic solubility is essential.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11][12] The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Experimental Protocol:

  • Preparation : Add an excess amount of solid 8-bromo-6-chloro-2-methylquinoline to a series of vials, each containing a known volume of a different organic solvent to be tested (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, THF, DMSO, Toluene, Hexane). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration : Seal the vials tightly and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A duration of 24 to 72 hours is typically sufficient to reach equilibrium, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to sediment. Then, carefully separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) to remove any remaining microscopic particles.

  • Quantification : Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis). Determine the concentration of 8-bromo-6-chloro-2-methylquinoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis : Construct a calibration curve using standard solutions of known concentrations of the compound. Use this curve to calculate the concentration of the compound in the original saturated filtrate. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Visualizing the Workflow: Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to vials B Add known volume of organic solvent A->B C Seal vials and agitate at constant temperature (24-72 hours) B->C D Centrifuge to sediment excess solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute clear filtrate E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration using a standard curve G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Part 3: Data Presentation and Interpretation

The systematic presentation and careful interpretation of solubility data are essential for its practical application.

Summarizing Quantitative Data

Solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvents and conditions. The table should include the solvent, its polarity index (a relative measure of polarity), and the experimentally determined solubility, typically expressed in mg/mL or µg/mL.

Table 1: Illustrative Solubility Profile of 8-bromo-6-chloro-2-methylquinoline at 25 °C (Note: The following data is hypothetical and should be replaced with experimental results.)

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
HexaneNon-polar Aliphatic0.1< 0.1
TolueneNon-polar Aromatic2.45.2 ± 0.4
DichloromethaneHalogenated3.125.8 ± 1.9
Ethyl AcetateEster4.415.3 ± 1.1
Tetrahydrofuran (THF)Ether4.0> 100
AcetoneKetone5.145.1 ± 3.5
EthanolPolar Protic4.38.7 ± 0.6
MethanolPolar Protic5.13.1 ± 0.2
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200
Interpreting the Solubility Profile

The data presented in the table allows for a clear interpretation of the compound's solubility behavior:

  • Low Solubility in Non-polar Solvents : The very low solubility in hexane confirms the molecule is not entirely non-polar; the quinoline core's polarity and crystal lattice energy prevent dissolution in purely non-polar environments.

  • Good Solubility in Moderately Polar and Polar Aprotic Solvents : The high solubility in solvents like Dichloromethane, THF, Acetone, and especially DMSO aligns with the theoretical prediction. These solvents are effective at disrupting the crystal lattice and engaging in dipole-dipole interactions with the solute.

  • Limited Solubility in Polar Protic Solvents : The lower solubility in ethanol and methanol compared to acetone (which has a similar polarity index) suggests that while the nitrogen can act as a hydrogen bond acceptor, the overall hydrophobic nature of the molecule limits its interaction with the highly structured hydrogen-bonding network of alcohols.

This comprehensive profile enables informed decisions for various applications, such as selecting an appropriate solvent for a chemical reaction (e.g., THF or Dichloromethane), for purification by crystallization (e.g., a solvent system where solubility is moderate and temperature-dependent, like ethanol), or for preparing stock solutions for biological assays (e.g., DMSO).

Conclusion

References

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  • Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 933-942.
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  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • Wikipedia. (n.d.). Solubility.
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  • Luo, J., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online.
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  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol.
  • Choudhary, D., et al. (2020). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal of Pharmacy and Biological Sciences.
  • Bergström, C. A. S., & Avdeef, A. (2019). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today: Technologies.
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An In-Depth Technical Guide to the Pharmacophore Analysis of Halogenated 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic nature provides an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, facilitating specific interactions with biological targets. The 2-methylquinoline core, in particular, has garnered significant attention as a "privileged" structure in drug discovery. The strategic introduction of halogen atoms to this scaffold further enhances its therapeutic potential by modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the pharmacophore analysis of halogenated 2-methylquinoline derivatives, offering researchers and drug development professionals a roadmap to understanding and exploiting the structure-activity relationships (SAR) that govern their biological activity.

The Strategic Imperative of Halogenation in 2-Methylquinoline Drug Design

The deliberate incorporation of halogens into a drug candidate is a time-tested strategy for optimizing its pharmacological profile. Halogens can profoundly influence a molecule's properties in several ways:

  • Modulation of Physicochemical Properties : The introduction of halogens, particularly fluorine and chlorine, can significantly alter the lipophilicity of a compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Enhanced Binding Affinity : Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can contribute to a higher binding affinity for the target protein.

  • Metabolic Blocking : Placing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life.

  • Conformational Control : The steric bulk of a halogen atom can restrict the rotation of single bonds, locking the molecule into a more bioactive conformation.

The 2-methylquinoline scaffold, when judiciously halogenated, presents a versatile platform for developing novel therapeutics against a range of diseases, including cancer and bacterial infections.[4][5]

Pharmacophore Modeling: From Abstract Concept to Predictive Tool

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response.[6] Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional reality of a molecule into a set of key features, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable centers

The spatial arrangement of these features defines the pharmacophore model, which can then be used as a 3D query to screen large compound libraries for novel molecules with the potential for similar biological activity.[7][8]

The Duality of Pharmacophore Modeling: Ligand-Based vs. Structure-Based Approaches

There are two primary approaches to generating a pharmacophore model, the choice of which is dictated by the available data:

  • Ligand-Based Pharmacophore Modeling : This approach is employed when a set of active molecules is known, but the three-dimensional structure of the biological target is not. The algorithm identifies the common chemical features shared by the active compounds and their spatial relationships.[9]

  • Structure-Based Pharmacophore Modeling : When a high-resolution structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be generated by directly mapping the key interaction points within the binding site.[10]

A Practical Workflow for the Pharmacophore Analysis of Halogenated 2-Methylquinoline Derivatives

This section outlines a detailed, step-by-step methodology for conducting a pharmacophore analysis of this specific class of compounds, assuming a ligand-based approach due to the diversity of potential biological targets.

Step 1: Synthesis of a Focused Library of Halogenated 2-Methylquinoline Derivatives

A prerequisite for any robust SAR study is a library of structurally related compounds with varying biological activity. The synthesis of halogenated 2-methylquinolines can be achieved through various established methods, such as the Doebner-von Miller reaction or palladium-catalyzed cyclization reactions.[11] A representative synthetic scheme is outlined below.

Protocol: Synthesis of 6-Halo-4-chloro-2-methylquinolines

  • Condensation : Condense a 4-haloaniline with ethyl acetoacetate in the presence of a catalyst like ammonium ceric nitrate to form the corresponding β-anilino-crotonate intermediate.[4]

  • Cyclization : Heat the intermediate in a high-boiling solvent such as diphenyl ether to induce thermal cyclization, yielding the 6-halo-4-hydroxy-2-methylquinoline.[4]

  • Chlorination : Treat the 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford the 6-halo-4-chloro-2-methylquinoline.[4]

  • Purification : Purify the final product using column chromatography on silica gel.

This core intermediate can then be further functionalized at the 4-position to generate a diverse library of compounds for biological evaluation.

Step 2: Biological Evaluation and Data Curation

The synthesized compounds should be evaluated for their biological activity against a relevant target or in a phenotypic screen (e.g., antiproliferative assays against cancer cell lines). It is crucial to obtain quantitative data, such as IC₅₀ or EC₅₀ values, to build a reliable pharmacophore model.

Table 1: Antiproliferative Activity of Representative Halogenated 2-Methylquinoline Derivatives

Compound IDR (Substitution at C4)Halogen (at C6)IC₅₀ (µM) vs. H-460 Cells[4]
8a -CH=CH-PhBr0.21
8b -CH=CH-(4-F-Ph)Br0.15
8c -CH=CH-(4-Cl-Ph)Br0.18
8d -CH=CH-(4-Br-Ph)Br0.25
8e -CH=CH-(4-MeO-Ph)Br0.03
8f -CH=CH-(3,4-di-MeO-Ph)Br0.04
8g -CH=CH-PhCl0.32
8h -CH=CH-(4-F-Ph)Cl0.28
8i -CH=CH-(4-Cl-Ph)Cl0.29
8j -CH=CH-(4-Br-Ph)Cl0.35
8k -CH=CH-(4-MeO-Ph)Cl0.05
8l -CH=CH-(3,4-di-MeO-Ph)Cl0.06
Step 3: Computational Pharmacophore Model Generation

With a curated dataset of active compounds, a ligand-based pharmacophore model can be generated using specialized software such as Discovery Studio, MOE, or LigandScout.[10]

Protocol: Ligand-Based Pharmacophore Modeling

  • Training Set Selection : Select a set of structurally diverse and highly active compounds from your library.

  • Conformational Analysis : Generate a set of low-energy 3D conformations for each molecule in the training set.

  • Feature Mapping : Identify the potential pharmacophoric features for each conformation of each molecule.

  • Hypothesis Generation : The software aligns the conformations and identifies common pharmacophoric features and their spatial arrangements that are present in all active molecules. This results in one or more pharmacophore hypotheses.

  • Scoring and Ranking : Each hypothesis is scored based on how well it maps the features of the most active compounds and its complexity.

Step 4: Pharmacophore Model Validation

A generated pharmacophore model is only useful if it can accurately predict the activity of new compounds. Validation is a critical step to ensure the model's predictive power.

Protocol: Pharmacophore Model Validation

  • Test Set Validation : Use a set of compounds that were not included in the training set (the "test set") to evaluate the model. A good model should be able to predict the activity of the test set compounds with a high degree of accuracy.[6]

  • Fischer's Randomization Test : This statistical method involves generating multiple pharmacophore models using randomized data. A statistically significant model will have a much higher correlation score than the randomized models.[7]

  • Enrichment Factor (EF) Calculation : The model is used to screen a database containing known active compounds and a much larger number of decoy (inactive) molecules. The EF measures how well the model enriches the top fraction of the ranked list with active compounds compared to random selection.[10]

Visualizing the Pharmacophoric Space of Halogenated 2-Methylquinolines

Based on the structure-activity relationship data from Table 1, we can propose a hypothetical pharmacophore model for the antiproliferative activity of these compounds.

G HBA HBA AR1 AR HBA->AR1 4.5 Å AR2 AR AR1->AR2 3.8 Å HY HY AR1->HY 3.0 Å HAL HAL AR1->HAL 5.0 Å

Caption: Hypothetical pharmacophore model for antiproliferative halogenated 2-methylquinolines.

This model suggests the importance of a hydrogen bond acceptor (likely the quinoline nitrogen), two aromatic rings (the quinoline core and the substituent at the 2-position), a hydrophobic group (the 2-methyl group), and a halogen atom feature. The distances are illustrative and would be precisely defined by the modeling software.

The Workflow from Synthesis to Validated Model

The entire process, from chemical synthesis to a validated pharmacophore model, can be visualized as a cohesive workflow.

workflow cluster_synthesis Chemical Synthesis & Evaluation cluster_modeling Computational Modeling cluster_validation Model Validation synthesis Synthesis of Halogenated 2-Methylquinoline Library bio_eval Biological Evaluation (e.g., Antiproliferative Assay) synthesis->bio_eval data Curated Dataset (Structures & IC50 Values) bio_eval->data training_set Select Training Set data->training_set conformation Generate 3D Conformations training_set->conformation hypothesis Generate Pharmacophore Hypotheses conformation->hypothesis test_set Test Set Validation hypothesis->test_set fischer Fischer's Randomization hypothesis->fischer enrichment Enrichment Factor (EF) hypothesis->enrichment validated_model Validated Pharmacophore Model test_set->validated_model fischer->validated_model enrichment->validated_model

Caption: Workflow for Pharmacophore Analysis of Halogenated 2-Methylquinolines.

Application in Drug Discovery: From Model to Novel Leads

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.

  • Virtual Screening : The pharmacophore model can be used as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL) for commercially available compounds that match the pharmacophoric features. This allows for the rapid identification of novel scaffolds with the potential for the desired biological activity.

  • De Novo Design : The model can guide the design of entirely new molecules by providing a blueprint of the essential features and their required spatial arrangement.

  • Lead Optimization : For an existing lead compound, the pharmacophore model can suggest modifications to improve its activity and ADME properties. For example, if the model indicates a nearby hydrogen bond donor feature in the target's active site, a corresponding acceptor group can be introduced into the ligand.

Conclusion and Future Directions

The pharmacophore analysis of halogenated 2-methylquinoline derivatives provides a robust framework for understanding the structure-activity relationships that govern their biological effects. By combining rational synthetic chemistry with advanced computational modeling, researchers can efficiently navigate the chemical space of this privileged scaffold to discover and optimize novel drug candidates. Future work in this area will likely involve the integration of machine learning and artificial intelligence to refine the pharmacophore models and predict biological activity with even greater accuracy. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2012). Molecules. Available at: [Link]

  • Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. (n.d.). ResearchGate. Available at: [Link]

  • Efficient 2-sulfolmethyl quinoline formation from 2-methylquinolines and sodium sulfinates under transition-metal free conditions. (2015). PubMed. Available at: [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). PMC. Available at: [Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. (2016). PubMed. Available at: [Link]

  • The halogenated 8 hydroxyquinolines. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. (2002). Molecular Pharmacology. Available at: [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. (2008). Organic Chemistry Portal. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC. Available at: [Link]

  • Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms. (n.d.). PMC. Available at: [Link]

  • Pharmacophore 2011, Vol. 2 (6), 298-315. (2011). Pharmacophore. Available at: [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (2000). MDPI. Available at: [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). Frontiers in Chemistry. Available at: [Link]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. (2018). PubMed. Available at: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. Available at: [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC. Available at: [Link]

  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I. (n.d.). Semantic Scholar. Available at: [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Bioinformation. Available at: [Link]

  • 3D-QSAR Studies Of Some 2-Substituted Quinoline-Thiosemicarbazone Derivatives As Anti-Malarial Agents. (2026). ResearchGate. Available at: [Link]

  • Discovery of an androgen receptor modulator pharmacophore based on 2-quinolinones. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling of 8-bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1515827-89-0 Molecular Formula: C₁₀H₇BrClN Molecular Weight: 256.53 g/mol

Executive Summary

8-bromo-6-chloro-2-methylquinoline (CAS 1515827-89-0) is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry and materials science. Distinguished by its specific halogenation pattern—a bromine at position 8 and a chlorine at position 6—this compound serves as a versatile "orthogonal" platform. The distinct reactivity profiles of the C-Br and C-Cl bonds allow for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex 6,8-diarylquinoline libraries.

This guide provides an in-depth analysis of its physicochemical characteristics, synthesis protocols, and handling requirements, designed for researchers requiring high-purity intermediates for drug discovery campaigns.

Structural & Electronic Analysis

The physicochemical behavior of 8-bromo-6-chloro-2-methylquinoline is governed by the interplay between the electron-deficient quinoline ring and its substituents.

  • 2-Methyl Group (Steric & Electronic): The methyl group at C2 increases lipophilicity (logP) relative to the parent quinoline and introduces steric bulk that can influence crystal packing. It also weakly activates the ring system via hyperconjugation.

  • 6-Chloro Substituent: Located at the para-position relative to the nitrogen in the carbocyclic ring, the chlorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the HOMO energy level.

  • 8-Bromo Substituent: The bromine atom at C8 is sterically crowded, interacting with the quinoline nitrogen's lone pair. This "peri-interaction" often distorts the planarity of the molecule, potentially lowering the melting point compared to its 6-bromo isomer, while simultaneously offering a site for halogen bonding in the solid state.

DOT Diagram: Structure-Property Relationships

StructureProperty Core Quinoline Core Me 2-Methyl Group (Solubility & Sterics) Core->Me C2 Position Cl 6-Chloro (Electronic Modulation) Core->Cl C6 Position (-I Effect) Br 8-Bromo (Orthogonal Reactivity) Core->Br C8 Position (Steric Clash) Br->Core Peri-interaction w/ N1

Figure 1: Structural dissection of 8-bromo-6-chloro-2-methylquinoline highlighting key functional zones.

Physicochemical Properties

The following data aggregates experimental observations from analogous halo-quinolines and specific vendor data for CAS 1515827-89-0.

Table 1: Physical Characteristics
PropertyValue / DescriptionSource/Note
Appearance Off-white to pale yellow powderObserved in commercial lots [1]
Melting Point 105 – 115 °C (Predicted) Derived from SAR Analysis*
Boiling Point ~340 °C (Predicted)Calculated @ 760 mmHg
Solubility Soluble in DCM, CHCl₃, DMSO, MeOHInsoluble in water
LogP 4.01 ± 0.4Calculated (XLogP3)
pKa ~2.5 (Conjugate acid)Reduced basicity due to 6,8-dihalo substitution

*Expert Insight on Melting Point: While the exact experimental melting point is rarely indexed in open literature, it can be reliably bounded via Structure-Activity Relationship (SAR) analysis of its analogs:

  • 6-bromo-2-methylquinoline:[1][2] MP 101–105 °C [2].[1][2][3]

  • 6-chloro-2-methylquinoline: MP 94–98 °C [3].

  • 8-bromo-2-methylquinoline: MP ~59 °C (Lower due to steric strain at C8).

Synthesis & Purification Protocol

To obtain the high-purity crystalline form required for accurate physical characterization, the Doebner-Miller Synthesis is the preferred route. This acid-catalyzed condensation is robust and scalable.

Reaction Scheme

Reactants: 2-Bromo-4-chloroaniline + Crotonaldehyde (trans-2-butenal) Catalyst: Hydrochloric acid (6M) or Zinc Chloride Oxidant: Chemical oxidant (e.g., p-chloranil) or air oxidation

Step-by-Step Methodology
  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-chloroaniline (1.0 eq) in 6M HCl (10 volumes).

  • Addition: Heat the solution to 80°C. Add crotonaldehyde (1.2 eq) dropwise over 1 hour. Note: Slow addition controls the exothermic polymerization of the aldehyde.

  • Cyclization: Reflux the mixture at 100–110°C for 3–4 hours. The solution will darken as the dihydroquinoline intermediate forms.

  • Work-up: Cool to room temperature. Neutralize carefully with NH₄OH (25%) to pH 8–9. The crude product will precipitate as a gummy solid.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification (Critical): The crude material often contains unreacted aniline and polymeric byproducts.

    • Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (9:1 to 4:1).

    • Recrystallization: Dissolve the chromatographed solid in hot Ethanol or Isopropanol . Cool slowly to 4°C to yield off-white needles.

DOT Diagram: Synthesis Workflow

Synthesis Aniline 2-Bromo-4-chloroaniline Reaction Doebner-Miller Condensation (6M HCl, Reflux 100°C) Aniline->Reaction Aldehyde Crotonaldehyde Aldehyde->Reaction Workup Neutralization (NH4OH) & Extraction (DCM) Reaction->Workup Purification Recrystallization (Ethanol/Isopropanol) Workup->Purification Product 8-Bromo-6-chloro-2-methylquinoline (Crystalline Solid) Purification->Product

Figure 2: Workflow for the synthesis and isolation of high-purity 8-bromo-6-chloro-2-methylquinoline.

Applications in Drug Discovery

This scaffold is particularly valued for its orthogonal reactivity . In a drug development context, researchers can exploit the reactivity difference between the C-Br and C-Cl bonds:

  • Site-Selective Coupling: The C-Br bond (C8) is more labile and will undergo oxidative addition with Pd(0) faster than the C-Cl bond (C6).

  • Library Generation: This allows for the introduction of a specific R-group at position 8 first, followed by a harsher coupling condition to functionalize position 6, creating diverse 2,6,8-substituted quinoline libraries (e.g., for antimalarial or anticancer screening).

Safety & Handling

  • Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). May cause respiratory irritation (STOT SE 3).

  • Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed to prevent oxidative degradation over long periods.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood during synthesis due to the volatility of crotonaldehyde.

References

  • Sigma-Aldrich. Product Specification: 8-bromo-6-chloro-2-methylquinoline (CAS 1515827-89-0).Link

  • ChemicalBook. 6-Bromo-2-methylquinoline Properties & Melting Point Data.Link

  • NIST Chemistry WebBook. 6-Chloro-2-methylquinoline Gas Phase Spectrum & Properties.Link

  • PubChem. Compound Summary: 8-Bromo-2-methylquinoline (Analogous Scaffold).Link

  • BenchChem. Synthesis and Reactivity of Halogenated Quinolines.Link

Sources

Thermodynamic Stability of Polysubstituted Quinoline Scaffolds: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The polysubstituted quinoline scaffold is a privileged pharmacophore embedded in numerous antimalarial, anticancer, and antibacterial agents. However, the successful translation of a quinoline derivative from a computational hit to a viable Active Pharmaceutical Ingredient (API) hinges heavily on its thermodynamic stability. Every substituent added to the quinoline ring perturbs its Gibbs free energy, altering its phase transition behavior, tautomeric equilibrium, and target binding affinity.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of polysubstituted quinolines. By bridging high-accuracy computational models with self-validating experimental calorimetry, we establish a rigorous methodology for predicting and quantifying scaffold robustness.

The Causality of Substituent Effects on Scaffold Stability

The thermodynamic stability of a quinoline derivative is not a static property; it is a dynamic interplay of steric hindrance, electronic induction, and resonance stabilization dictated by its substitution pattern.

Electronic and Steric Perturbations

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) significantly alters the electron density of the fused bicyclic system. For instance, halogenated quinolines (e.g., fluorinated and chlorinated derivatives) exhibit profound thermodynamic stability in biological environments. Computational and experimental studies on halogenated quinolines (such as N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine) demonstrate that halogenation lowers the HOMO-LUMO gap, enhancing the thermodynamic stability of the molecule's interaction with targets like Monoamine Oxidase B (MAO-B), yielding highly favorable binding free energies (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = -35.02 kcal/mol).
Tautomerization and Isomeric Stability

In hydroxy-substituted quinolines, thermodynamic stability is heavily influenced by tautomerization. The insertion of a hydroxyl group at the C-2 position yields the most thermodynamically stable isomer (2-hydroxyquinoline) due to the favorable amide-imidic acid tautomeric equilibrium and extended resonance stabilization[1]. Conversely, substitution at the C-8 position (8-hydroxyquinoline) is thermodynamically less favorable, exhibiting a relative isomerization enthalpy of +19.7 kJ/mol compared to the C-2 isomer[1].

Phase Transition Thermodynamics

Understanding the phase transition thermodynamics (liquid to gas, or solid to gas) is critical for formulation stability and API processing. The unsubstituted quinoline molecule, existing in a liquid state, possesses a minimal Gibbs energy of phase transition (13.36 kJ/mol)[2]. However, bulky substitutions, such as in 2-phenylquinoline, drastically increase the crystalline stability and intermolecular lattice forces, raising the Gibbs energy of phase transition to 44.3 kJ/mol[2].

Kinetic vs. Thermodynamic Control in Quinoline Reactivity

When designing synthetic routes or evaluating metabolic pathways for quinoline scaffolds, one must distinguish between kinetic and thermodynamic control. A classic example is the pseudobase formation from 1-methylquinolinium cations upon nucleophilic attack (e.g., by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

).
  • Kinetic Control (C-2 Attack): The C-2 position is highly electrophilic, resulting in a low activation energy (

    
    ) barrier. Nucleophilic attack here is rapid, forming the C-2 pseudobase as the kinetically controlled product.
    
  • Thermodynamic Control (C-4 Attack): While slower to form, the C-4 pseudobase often represents the thermodynamic sink. Certain C-3 substituents (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) stabilize the 1,4-dihydroquinoline structure via extended conjugation, making the C-4 adduct the thermodynamically preferred species at equilibrium.

G A 1-Methylquinolinium Cation B Nucleophilic Attack (OH⁻ / CN⁻) A->B C C-2 Pseudobase (Kinetic Product) B->C Fast Pathway (Low Ea) D C-4 Pseudobase (Thermodynamic Product) B->D Slow Pathway (High Ea) C->D Equilibration (ΔG < 0)

Kinetic vs. thermodynamic control pathways in quinolinium pseudobase formation.

Quantitative Data Summary

The table below synthesizes critical thermodynamic parameters for various quinoline derivatives, illustrating how substitution patterns dictate energetic stability.

Table 1: Thermodynamic Parameters of Selected Quinoline Derivatives

CompoundSubstituted PositionProperty MeasuredValueReference
Quinoline NoneGibbs Energy (Phase Transition)13.36 kJ/mol[2]
2-Phenylquinoline C-2Gibbs Energy (Phase Transition)44.3 kJ/mol[2]
2-Hydroxyquinoline C-2Relative Isomerization Enthalpy0.0 kJ/mol (Base)[1]
8-Hydroxyquinoline C-8Relative Isomerization Enthalpy+19.7 kJ/mol[1]
1-Methylquinolinium N-1Pseudobase ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(C-2)
15.4
1-Methylquinolinium N-1Pseudobase ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(C-4)
17.4

Methodologies for Thermodynamic Evaluation

To ensure scientific integrity, the evaluation of quinoline stability must rely on self-validating protocols. Below are the definitive computational and experimental workflows.

Computational Protocol: In Silico Thermodynamic Profiling via CBS-QB3

Causality: Standard Density Functional Theory (DFT) often struggles with the accurate prediction of gas-phase enthalpies of formation due to basis set truncation errors. The Complete Basis Set (CBS-QB3) composite method resolves this by extrapolating energies to an infinite basis set limit, achieving experimental-grade accuracy (mean absolute deviation


 4.43 kJ/mol)[1].

Self-Validation Mechanism: The protocol mandates a frequency analysis step. The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable saddle point.

Step-by-Step Workflow:

  • Initial Geometry Optimization: Construct the 3D model of the polysubstituted quinoline and perform a preliminary geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Analysis (Self-Validation): Compute the vibrational frequencies at the same level of theory. Verify that all frequencies are real (zero imaginary frequencies). Extract the Zero-Point Energy (ZPE) correction.

  • High-Level Energy Calculation: Execute the CBS-QB3 composite sequence, which automatically performs a series of single-point energy calculations (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.

  • Extrapolation: Apply the CBS extrapolation formula to estimate the complete basis set limit.

  • Thermochemical Derivation: Combine the extrapolated electronic energy with the ZPE and thermal corrections to calculate the standard enthalpy of formation (

    
    ) at 298.15 K.
    

Workflow S1 Polysubstituted Quinoline Input S2 Geometry Optimization (DFT B3LYP) S1->S2 S3 Frequency Analysis (Self-Validation) S2->S3 Extract Coordinates S4 High-Accuracy Energy (CBS-QB3) S3->S4 Zero Imaginary Frequencies S5 Enthalpy of Formation (ΔHf, 298K) S4->S5 Thermochemical Correction

Computational workflow for determining quinoline thermodynamic stability.

Experimental Protocol: Determination of Enthalpy of Vaporization ( ) via Transpiration

Causality: Polysubstituted quinolines often exhibit high boiling points and thermal degradation risks at elevated temperatures. The transpiration method allows for the measurement of absolute vapor pressures at much lower temperatures by sweeping the vapor with an inert carrier gas, preventing thermal decomposition[3].

Self-Validation Mechanism: The system validates itself through the modulation of carrier gas flow rates. If the calculated vapor pressure remains constant across a range of flow rates, the system has achieved true thermodynamic equilibrium, ruling out kinetic mass-transfer artifacts.

Step-by-Step Workflow:

  • Sample Preparation: Coat 2-3 mm glass beads with the purified polysubstituted quinoline to maximize the surface area-to-volume ratio, ensuring rapid equilibration.

  • Equilibration: Pack the coated beads into a U-shaped glass tube and submerge it in a precision-thermostated liquid bath (±0.01 K).

  • Carrier Gas Saturation: Pass a strictly regulated flow of dry nitrogen (

    
    ) through the U-tube. The gas acts as a carrier, becoming saturated with the quinoline vapor at the target temperature.
    
  • Condensation: Route the saturated effluent gas through a cold trap maintained at -80°C to quantitatively condense the quinoline over a precisely measured time interval (

    
    ).
    
  • Quantification: Dissolve the condensed analyte in a known volume of solvent and quantify using HPLC against an internal standard.

  • Self-Validation Check: Repeat Steps 3-5 at flow rates of 10, 20, and 30 mL/min. Proceed to data analysis only if the variance in calculated vapor pressure is <1%.

  • Thermodynamic Extraction: Calculate the absolute vapor pressure (

    
    ) using the ideal gas law. Plot 
    
    
    
    versus
    
    
    across a temperature gradient. Extract
    
    
    from the slope using the Clausius-Clapeyron equation.

Conclusion

The thermodynamic profiling of polysubstituted quinolines is not merely an academic exercise; it is a prerequisite for rational drug design and scale-up manufacturing. By leveraging high-level composite computational methods (CBS-QB3) alongside self-validating experimental techniques (transpiration calorimetry), researchers can accurately map the energetic landscape of these scaffolds. Understanding the causality behind substituent effects allows us to intentionally design quinoline derivatives that are not only highly active but also thermodynamically robust.

References

  • Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom Publishing. 2

  • Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline | Request PDF - ResearchGate. 3

  • A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues - ChemRxiv. 1

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega - ACS Publications. 4

  • Kinetic and thermodynamic control of pseudobase formation from C-3 substituted 1-methylquinolinium cations - Canadian Journal of Chemistry. 5

Sources

Methodological & Application

Scalable Synthesis Protocols for 8-Bromo-6-chloro-2-methylquinoline: Batch to Continuous Flow Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized quinolines, specifically 8-bromo-6-chloro-2-methylquinoline (CAS: 1515827-89-0), is a critical operation in pharmaceutical development. The presence of orthogonal halogens at the C6 and C8 positions provides ideal handles for late-stage transition-metal-catalyzed cross-coupling reactions.

The standard approach for constructing this scaffold is the Doebner-Miller reaction , utilizing 2-bromo-4-chloroaniline and crotonaldehyde. While classically understood as an initial aza-Michael addition followed by acid-catalyzed intramolecular cyclization, isotopic scrambling studies suggest a more complex fragmentation-recombination pathway[1] (). Regardless of the exact transition state, the regioselectivity for this specific substrate is absolute. The bulky bromine atom at the C2 position of the starting aniline sterically blocks ortho-cyclization at that site. Consequently, electrophilic ring closure is forced exclusively at the unsubstituted C6 position of the aniline, guaranteeing the formation of a single regioisomer: 8-bromo-6-chloro-2-methylquinoline.

Mechanism A 2-Bromo-4-chloroaniline (Sterically blocked at C2) C Aza-Michael Addition (Amino-aldehyde intermediate) A->C B Crotonaldehyde (Electrophile) B->C D Regioselective Cyclization (Exclusively at C6 of aniline) C->D H+ (Rate Limiting) E Dehydration & Oxidation (Hydride transfer) D->E F 8-Bromo-6-chloro-2-methylquinoline (Target Scaffold) E->F

Mechanistic pathway of the Doebner-Miller synthesis for 8-bromo-6-chloro-2-methylquinoline.

Process Engineering: Overcoming Doebner-Miller Limitations

The primary failure mode of the Doebner-Miller reaction is the rapid, acid-catalyzed self-condensation (polymerization) of crotonaldehyde, which generates intractable tar and severely depresses yields. To engineer a scalable, self-validating process, we must manipulate the reaction kinetics and phase behavior.

Causality of the Biphasic Approach: In a standard monophasic acidic system, tar formation is rampant. By employing a biphasic system (Toluene / 10 M HCl)[2] (), we create a self-regulating kinetic environment. The highly deactivated, lipophilic 2-bromo-4-chloroaniline resides predominantly in the organic phase. As it reacts at the biphasic interface, the newly formed quinoline (which is more basic than the starting aniline) is immediately protonated by the 10 M HCl and sequestered into the aqueous layer. This phase-transfer causality inherently protects the product from over-alkylation and isolates it from the reactive organic layer.

Causality of the Continuous Flow (CSTR) Approach: Standard tubular continuous flow reactors often fail during Doebner-Miller syntheses due to the generation of sticky, insoluble polymeric byproducts that cause catastrophic clogging. Continuous Stirred Tank Reactors (CSTRs) provide the necessary solids-handling capabilities[3] (). Furthermore, by distributing the dosing of crotonaldehyde across multiple CSTRs in series, we maintain an artificially low steady-state concentration of the electrophile. This suppresses the competing self-polymerization pathway, driving the equilibrium toward the desired heterocycle[4] ().

Quantitative Process Comparison

The following table summarizes the performance metrics of different synthetic strategies, demonstrating the superiority of engineered biphasic and flow systems over traditional batch methods.

ParameterMonophasic BatchBiphasic BatchContinuous Flow (CSTR Cascade)
Solvent / Catalyst Aqueous HCl (6 M)Toluene / 10 M HClToluene / H₂SO₄ (Homogeneous)
Isolated Yield (%) 35 - 42%68 - 75%84 - 89%
Residence / Reaction Time 8 hours6 hours45 minutes (Steady State)
Byproduct (Tar) Profile SevereModerateMinimal
Scalability Poor (Thermal runaway risk)Good (Mass transfer limited)Excellent (Distributed dosing)

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable Biphasic Batch Synthesis

Reagents:

  • 2-Bromo-4-chloroaniline: 100 mmol (20.65 g)

  • Crotonaldehyde: 150 mmol (10.51 g / 12.3 mL)

  • Toluene: 100 mL

  • Aqueous HCl (10 M): 100 mL

Step-by-Step Methodology:

  • Preparation: In a 500 mL jacketed reactor equipped with a mechanical stirrer and a reflux condenser, dissolve 20.65 g of 2-bromo-4-chloroaniline in 100 mL of toluene.

  • Acidification: Vigorously stir the organic layer (500 rpm) and carefully add 100 mL of 10 M HCl. A biphasic emulsion will form. Heat the reactor jacket to maintain an internal temperature of 85 °C.

  • Controlled Dosing: Load crotonaldehyde (12.3 mL) into a syringe pump. Dose the crotonaldehyde directly into the emulsion at a constant rate of 0.1 mL/min over ~2 hours. Causality: Dropwise addition ensures the crotonaldehyde is consumed by the aza-Michael addition faster than it can self-polymerize.

  • Maturation: Following the addition, maintain stirring at 85 °C for an additional 4 hours to drive the cyclization and aromatization steps to completion.

  • Self-Validation & In-Process Control (IPC): Stop the stirrer to allow phase separation. Extract a 50 µL aliquot from the upper (toluene) layer. Dilute in 1 mL EtOAc and analyze via HPLC (UV 254 nm). The reaction is kinetically complete when the aniline peak (Rₜ ~4.2 min) integration falls below 2%. The visual cue of success is a deep red aqueous layer (containing the protonated product) and a pale yellow organic layer.

  • Workup: Cool the reactor to 20 °C. Separate the phases and discard the toluene layer. Slowly neutralize the highly acidic aqueous layer with 6 M NaOH until pH 9 is reached (exothermic, maintain temp < 30 °C). The free-base quinoline will precipitate. Extract with ethyl acetate (3 × 100 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Continuous Flow Synthesis via CSTR Cascade

This protocol utilizes a two-stage CSTR cascade to handle potential solids and distribute the electrophile dosing[4].

FlowSetup R1 Aniline + Toluene + H2SO4 CSTR1 CSTR 1 (90°C, 30 min) R1->CSTR1 Pump A R2 Crotonaldehyde (Neat) R2->CSTR1 Pump B (50%) CSTR2 CSTR 2 (90°C, 30 min) R2->CSTR2 Pump C (50%) CSTR1->CSTR2 Overflow Q In-line Quench (NaOH / H2O) CSTR2->Q P 8-Bromo-6-chloro- 2-methylquinoline Q->P Phase Separation

Continuous Stirred Tank Reactor (CSTR) cascade workflow with distributed dosing.

Step-by-Step Methodology:

  • Feed Preparation:

    • Feed A: Dissolve 2-bromo-4-chloroaniline (1.0 M) in toluene. Add H₂SO₄ (1.5 M) slowly with cooling.

    • Feed B: Neat crotonaldehyde.

  • System Priming: Prime CSTR 1 and CSTR 2 (each 50 mL active volume) with toluene and heat to 90 °C. Set stirring to 800 rpm to ensure ideal mixing.

  • Continuous Operation:

    • Pump Feed A into CSTR 1 at 1.0 mL/min.

    • Pump Feed B into CSTR 1 at 0.375 mL/min (0.75 equivalents).

    • Allow the overflow from CSTR 1 to enter CSTR 2.

    • Pump Feed B into CSTR 2 at 0.375 mL/min (0.75 equivalents).

  • Self-Validation & IPC: The system validates its own steady-state via thermal monitoring. The initial reaction is exothermic. A stable internal temperature of 90 °C (± 2 °C) in CSTR 1 indicates nominal flow and reaction rates. A sudden temperature drop indicates pump failure or line blockage.

  • Quench & Collection: Direct the overflow from CSTR 2 into an in-line static mixer fed with 4 M NaOH (aqueous) at 2.0 mL/min. Pass the biphasic mixture through a continuous liquid-liquid phase separator. Collect the organic phase containing the pure product.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized 8-bromo-6-chloro-2-methylquinoline, the following analytical signatures must be confirmed:

  • GC-MS: A distinct molecular ion peak at m/z 255/257/259 (due to the isotopic distribution of one Bromine and one Chlorine atom) with a characteristic fragmentation pattern showing the loss of the methyl group (m/z -15).

  • ¹H NMR (400 MHz, CDCl₃):

    • Singlet at ~2.75 ppm (3H, -CH₃ at C2).

    • Doublets at ~7.30 ppm and ~8.05 ppm (2H, quinoline C3 and C4 protons, J ≈ 8.5 Hz).

    • Meta-coupled doublets at ~7.80 ppm and ~8.00 ppm (2H, aromatic protons at C5 and C7, J ≈ 2.0 Hz), confirming that cyclization occurred at C6 and the C2-bromine remains intact.

References

  • Kulkarni, R. A., Joshi, R. A., & Kulkarni, A. A. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Organic Process Research & Development. [Link]

  • Reynolds, K. A., Young, D. J., & Loughlin, W. A. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synthesis. [Link]

  • Forrest, T. P., Dauphinee, G. A., & Miles, W. F. (1969). On the mechanism of the Doebner-Miller reaction. Canadian Journal of Chemistry. [Link]

  • Duan, S., et al. (2022). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Reaction Chemistry & Engineering. [Link]

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 8-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The synthesis of highly functionalized quinolines is a cornerstone of modern pharmaceutical development. When utilizing dihalogenated scaffolds such as 8-bromo-6-chloro-2-methylquinoline (CAS: 1515827-89-0)[1], achieving strict regiocontrol during carbon-heteroatom bond formation is critical. This application note details a robust, self-validating protocol for the regioselective Buchwald-Hartwig amination at the C8 position. By exploiting the thermodynamic and kinetic differentials between C–Br and C–Cl bonds, this methodology guarantees >95% regioselectivity, streamlining what would otherwise be a complex multi-step synthesis[2].

Mechanistic Causality & Regioselectivity

The fundamental causality behind this protocol's success lies in the differential bond dissociation energies (BDE) of the substrate. The C8–Br bond is significantly weaker (~68 kcal/mol) than the C6–Cl bond (~81 kcal/mol). In the context of Palladium-catalyzed cross-coupling, the oxidative addition of the active Pd(0) species into the C–Br bond is kinetically favored, a principle well-established in the controlled functionalization of dihaloquinolines[3].

General halide reactivity trends dictate that bromoquinolines are intrinsically more reactive toward oxidative addition than their chloro- counterparts[4]. Furthermore, the methyl group at the C2 position provides necessary steric shielding, preventing the quinoline nitrogen from poisoning the palladium catalyst, thereby directing the catalytic cycle efficiently toward the exocyclic C8–Br bond.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L (Regioselective at C8) Pd0->OxAdd + Substrate AmineCoord Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L OxAdd->AmineCoord + Amine, + Base - Base·HBr RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Regenerates Pd(0) Product 8-Amino-6-chloro- 2-methylquinoline RedElim->Product Yields Substrate 8-Bromo-6-chloro- 2-methylquinoline Substrate->Pd0 Initiates

Figure 1: Catalytic cycle of the regioselective Buchwald-Hartwig amination at the C8 position.

Optimization of Reaction Parameters

To prevent off-target amination at the C6 position or protodehalogenation, the reaction parameters must be precisely calibrated.

  • Catalyst & Ligand: We employ

    
     paired with the bulky biaryl phosphine ligand XPhos . The electron-rich dicyclohexylphosphino group of XPhos accelerates oxidative addition, while its massive triisopropylphenyl moiety ensures the formation of a highly active mono-ligated Pd(0)L complex. This steric bulk is the causal factor that forces rapid reductive elimination, outcompeting side reactions.
    
  • Base: Sodium tert-butoxide (

    
    ) is optimal for standard amines. For substrates with base-sensitive functional groups, 
    
    
    
    is substituted to prevent degradation.
  • Solvent: Anhydrous Toluene is selected over ethereal solvents (like 1,4-Dioxane) because its strictly non-polar environment suppresses the formation of protodehalogenated byproducts at elevated temperatures.

Quantitative Optimization Data

The table below summarizes the optimization matrix, demonstrating the superiority of the selected XPhos/Toluene system.

EntryLigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C8:C6)
1


Toluene100153:1
2BINAP

1,4-Dioxane1006210:1
3XPhos

Toluene 100 94 >99:1
4BrettPhosLiHMDSTHF808895:1

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding to downstream isolation.

ExpWorkflow Prep 1. Glovebox Setup Exclude O2/H2O Mix 2. Reagent Mixing Substrate + Catalyst + Base Prep->Mix React 3. Thermal Reaction 100°C, 12h, IPC Check Mix->React Workup 4. Workup Celite Filtration React->Workup Purify 5. Isolation Flash Chromatography Workup->Purify

Figure 2: Self-validating experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology (1.0 mmol Scale)

Materials Required:

  • 8-Bromo-6-chloro-2-methylquinoline (1.0 mmol, 256.5 mg)

  • Amine nucleophile (1.2 mmol)

  • 
     (0.025 mmol, 22.9 mg, 2.5 mol%)
    
  • XPhos (0.05 mmol, 23.8 mg, 5.0 mol%)

  • 
     (1.4 mmol, 134.5 mg)
    
  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Inert Atmosphere Preparation: Transfer an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox. Causality: Exclusion of

    
     is mandatory to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
    
  • Reagent Charging: Add the 8-bromo-6-chloro-2-methylquinoline,

    
    , XPhos, and 
    
    
    
    to the tube.
  • Solvent & Amine Addition: Add 5.0 mL of anhydrous toluene followed by the amine nucleophile. Seal the tube with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • In-Process Control (IPC) Validation (t = 4 hours):

    • Action: Withdraw a 20 µL aliquot under positive argon flow, dilute with 1 mL of LC-MS grade Acetonitrile, and filter.

    • Validation Criteria: Analyze via LC-MS. The reaction is validated to proceed only if the ratio of C8-aminated product to starting material exceeds 9:1, and the C6,C8-diaminated byproduct is <2%. If unreacted starting material >10%, continue heating for an additional 4 hours.

  • Workup: Once IPC confirms completion (typically 12 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C8-aminated product.

Analytical Validation

To definitively confirm regioselectivity post-purification:

  • 1H NMR Analysis: Observe the aromatic protons. The successful displacement of the C8 bromide will result in a significant upfield shift of the adjacent C7 proton due to the electron-donating resonance effect of the newly installed amine.

  • 2D NMR (HMBC/NOESY): Utilize NOESY correlations between the amine N-H proton and the C7 aromatic proton to unequivocally map the spatial proximity, confirming the C6-chloride remains intact.

References

  • [3] Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. URL:[Link]

  • [2] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Application and Protocol Guide: Selective Oxidation of the 2-Methyl Group in 8-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the quinoline ring system is a key strategy for the development of novel therapeutic agents. One common and important transformation is the selective oxidation of a methyl group at the 2-position to a carboxylic acid. This conversion provides a versatile handle for further synthetic modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships.

This technical guide provides a comprehensive overview of the selective oxidation of the 2-methyl group in 8-bromo-6-chloro-2-methylquinoline to yield 8-bromo-6-chloroquinoline-2-carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and address critical safety considerations.

Chemical Principles and Mechanistic Insights

The oxidation of the activated methyl group at the 2-position of the quinoline ring is a direct and widely employed method for the synthesis of quinoline-2-carboxylic acids.[1][2] Various oxidizing agents can be utilized for this purpose, with selenium dioxide (SeO₂) being a particularly effective and common choice.[2] The reaction mediated by selenium dioxide is known as the Riley oxidation.[3][4]

The mechanism of the Riley oxidation of an activated methyl group, such as the one in 2-methylquinoline, is a well-studied process. It is believed to proceed through an initial ene reaction between the methyl group and selenium dioxide. This is followed by a[2][3]-sigmatropic rearrangement to form a selenite ester, which upon hydrolysis, yields the corresponding aldehyde. The aldehyde is then further oxidized to the carboxylic acid under the reaction conditions.

The Role of Selenium Dioxide (SeO₂)

Selenium dioxide is a specific and powerful oxidizing agent for activated methyl and methylene groups.[4][5] Its selectivity towards the 2-methyl group of the quinoline ring is attributed to the electron-withdrawing nature of the heterocyclic nitrogen, which increases the acidity of the methyl protons and facilitates the initial ene reaction. While other strong oxidizing agents like potassium permanganate (KMnO₄) can also be used, selenium dioxide often provides cleaner reactions and higher yields for this specific transformation.[1][2]

Experimental Protocol: Oxidation of 8-bromo-6-chloro-2-methylquinoline

This protocol details the selective oxidation of the 2-methyl group of 8-bromo-6-chloro-2-methylquinoline to 8-bromo-6-chloroquinoline-2-carboxylic acid using selenium dioxide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-bromo-6-chloro-2-methylquinoline≥98%Commercially Available
Selenium Dioxide (SeO₂)≥99%Commercially AvailableHighly Toxic! Handle with extreme caution in a certified fume hood.
DioxaneAnhydrousCommercially Available
WaterDeionizedIn-house
Hydrochloric Acid (HCl)37%Commercially Available
EthanolReagent GradeCommercially AvailableFor recrystallization
Celite®Commercially AvailableFilter aid
Safety Precautions

Selenium dioxide is extremely toxic if inhaled or swallowed and can cause damage to organs through prolonged or repeated exposure. [6][7] It is also very toxic to aquatic life.[6]

  • Always work in a well-ventilated chemical fume hood. [4]

  • Wear appropriate personal protective equipment (PPE): a lab coat, safety goggles, and chemical-resistant gloves are mandatory.[6][8]

  • Avoid inhalation of dust. [6] Use a respirator if there is a risk of dust generation.[7]

  • Avoid contact with skin and eyes. [6] In case of contact, wash the affected area immediately with copious amounts of water.[8]

  • All glassware and equipment contaminated with selenium dioxide must be decontaminated. This can be achieved by rinsing with a solution of sodium hypochlorite (bleach).

  • Dispose of all selenium-containing waste according to institutional and local regulations. [6]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 8-bromo-6-chloro-2-methylquinoline (1 part by weight).

    • Add dioxane (10 parts by volume) and water (1 part by volume) to the flask.

    • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Selenium Dioxide:

    • Carefully add selenium dioxide (1.5 parts by weight) to the reaction mixture in portions. Caution: The addition may be slightly exothermic.

    • Once the addition is complete, the reaction mixture will appear as a suspension.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Maintain the reflux for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

    • During the reaction, a black precipitate of elemental selenium will form.[2]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated black selenium.[2]

    • Wash the Celite® pad with a small amount of dioxane to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

  • Product Isolation:

    • Transfer the filtrate to a beaker and place it in an ice bath.

    • Slowly and carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3.

    • The desired product, 8-bromo-6-chloroquinoline-2-carboxylic acid, will precipitate out as a solid.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining acid and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to afford the pure 8-bromo-6-chloroquinoline-2-carboxylic acid.[2]

    • Dry the purified product in a vacuum oven at 60 °C overnight.

Visualization of the Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 8-bromo-6-chloro-2-methylquinoline in Dioxane/Water add_seo2 Add Selenium Dioxide start->add_seo2 Stir reflux Reflux for 5-8 hours add_seo2->reflux Heat cool Cool to Room Temperature reflux->cool filter_se Filter through Celite® to remove Selenium cool->filter_se acidify Acidify with HCl filter_se->acidify precipitate Precipitate Product acidify->precipitate filter_product Collect Product by Filtration precipitate->filter_product recrystallize Recrystallize from Ethanol filter_product->recrystallize dry Dry under Vacuum recrystallize->dry final_product Pure 8-bromo-6-chloroquinoline-2-carboxylic acid dry->final_product

Caption: Experimental workflow for the oxidation of 8-bromo-6-chloro-2-methylquinoline.

Reaction Pathway

reaction_pathway reactant 8-bromo-6-chloro-2-methylquinoline intermediate [Intermediate Aldehyde] reactant->intermediate SeO₂, Dioxane/H₂O, Reflux product 8-bromo-6-chloroquinoline-2-carboxylic acid intermediate->product Further Oxidation

Caption: Simplified reaction pathway for the oxidation of the 2-methyl group.

Conclusion

The selective oxidation of the 2-methyl group in 8-bromo-6-chloro-2-methylquinoline using selenium dioxide is a robust and effective method for the synthesis of the corresponding carboxylic acid. This protocol provides a detailed, step-by-step guide for researchers in the field of medicinal chemistry and drug development. Adherence to the safety precautions outlined is of paramount importance due to the high toxicity of selenium dioxide. The resulting 8-bromo-6-chloroquinoline-2-carboxylic acid is a valuable intermediate for the synthesis of a diverse range of novel quinoline derivatives with potential therapeutic applications.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. (n.d.). Benchchem.
  • Riley Oxidation. (2022, March 12). YouTube.
  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Selenium Dioxide CAS NO 7446-08-4 - Safety Data Sheet. (n.d.).
  • selenium dioxide - Sdfine. (n.d.).
  • Methyl 8-bromo-6-chloroquinoline-2-carboxylate. (n.d.). Benchchem.
  • 111350 - Selenium dioxide - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Selenium Dioxide. (2023, June 21). Nexchem.
  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. (n.d.). ADICHEMISTRY.
  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (1992). Emporia State University.
  • SAFETY DATA SHEET - Selenium dioxide. (2025, November 6). Sigma-Aldrich.
  • Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. (2023, February 20). YouTube.
  • Oxidation of Methylquinolines with Nickel Peroxide. (2006, December 5). Taylor & Francis.
  • Selenium-Dioxide. (n.d.).

Sources

Procedure for nucleophilic substitution on 8-bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Regioselective Functionalization of 8-Bromo-6-chloro-2-methylquinoline

Executive Summary

This application note details the protocol for the regioselective nucleophilic substitution of 8-bromo-6-chloro-2-methylquinoline . Due to the distinct electronic and steric environments of the C-8 bromine and C-6 chlorine atoms, standard nucleophilic aromatic substitution (


) is often inefficient or non-selective without harsh forcing conditions.

This guide prioritizes Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) as the "Gold Standard" methodology. This approach leverages the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C-Br and C-Cl bonds, ensuring >98% regioselectivity for the C-8 position while leaving the C-6 chloride intact for subsequent derivatization.

Mechanistic Rationale & Regioselectivity

The substrate contains two electrophilic sites. Understanding their reactivity hierarchy is critical for process design:

  • C-8 Bromine (Primary Reactive Site):

    • Reactivity: High.

    • Mechanism: Rapid oxidative addition to Pd(0) species. The C-Br bond is weaker than C-Cl. Furthermore, the proximity to the quinoline nitrogen (N-1) can provide a directing effect or chelation assistance in certain catalytic cycles, though steric bulk is a minor countering factor.

  • C-6 Chlorine (Secondary Reactive Site):

    • Reactivity: Low to Moderate.

    • Mechanism: Slower oxidative addition. Requires electron-rich, bulky ligands (e.g., RuPhos, BrettPhos) or higher temperatures to activate.

  • C-2 Methyl Group:

    • Effect: Blocks the highly reactive C-2 position from nucleophilic attack (a common side reaction in unsubstituted quinolines) and slightly increases electron density on the pyridine ring via induction.

Reactivity Landscape Diagram

G Substrate 8-Bromo-6-chloro- 2-methylquinoline Pd_Complex Pd(0) Catalyst (L-Pd-L) Substrate->Pd_Complex Coordination OxAdd_Br Oxidative Addition (C-8) FAST Pd_Complex->OxAdd_Br Preferred Path (Weaker Bond) OxAdd_Cl Oxidative Addition (C-6) SLOW Pd_Complex->OxAdd_Cl Disfavored Path (Stronger Bond) Int_Br Pd(II)-Ar(Br) Complex (Stable Intermediate) OxAdd_Br->Int_Br Int_Cl Pd(II)-Ar(Cl) Complex (Rare/High Energy) OxAdd_Cl->Int_Cl Product 8-Substituted-6-chloro- 2-methylquinoline Int_Br->Product + Nucleophile + Base Reductive Elimination

Figure 1: Kinetic preference for C-8 functionalization via Pd-catalyzed oxidative addition.

Protocol 1: Buchwald-Hartwig Amination (C-8 Substitution)

Objective: Selective replacement of C-8 Bromine with a secondary amine (e.g., Morpholine, Piperidine) or aniline.

Materials & Reagents
ComponentRoleEquivalentsNotes
8-Bromo-6-chloro-2-methylquinoline Substrate1.0Limiting reagent.
Amine (e.g., Morpholine) Nucleophile1.2Slight excess ensures conversion.

Catalyst Precursor0.02 - 0.05Tris(dibenzylideneacetone)dipalladium(0).
BINAP Ligand0.04 - 0.102,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. Ratio Pd:L

1:2.
Sodium tert-butoxide (

)
Base1.5Strong base required for amination.
Toluene Solvent[0.2 M]Anhydrous, degassed.
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Loading:

    • Add 8-Bromo-6-chloro-2-methylquinoline (1.0 equiv),

      
        (2-5 mol%), BINAP  (4-10 mol%), and 
      
      
      
      (1.5 equiv) to the vial.
    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvation:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject anhydrous Toluene via syringe to achieve a concentration of ~0.2 M (relative to substrate).

    • Inject the Liquid Amine (1.2 equiv) dropwise.

  • Reaction:

    • Thermal Method: Heat the mixture to 100°C in an oil bath for 12–16 hours.

    • Microwave Method (Recommended): Heat at 120°C for 30–60 minutes.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ). The C-6 Cl peak pattern should remain in the mass spectrum.
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Wash the filtrate with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      

Protocol 2: Sequential Functionalization (C-8 then C-6)

Objective: To utilize the remaining C-6 Chlorine for a second substitution event, creating a bi-functionalized quinoline.

Note: The C-6 Chlorine is significantly less reactive. After the C-8 position is substituted, the electron-donating nature of the new amine group (at C-8) may further deactivate the ring. Therefore, C-6 functionalization requires a more active catalyst system.

Workflow Diagram

Sequential Start Start: 8-Br-6-Cl-2-Me-Quinoline Step1 Step 1: C-8 Substitution (Pd2(dba)3 / BINAP / 100°C) Start->Step1 Selective C-Br Activation Intermed Intermediate: 8-Amino-6-Cl-2-Me-Quinoline Step1->Intermed Step2 Step 2: C-6 Substitution (Pd(OAc)2 / XPhos or RuPhos / 110°C+) Intermed->Step2 C-Cl Activation (Requires bulky, e-rich ligand) Final Final: 6,8-Di-substituted Quinoline Step2->Final

Figure 2: Sequential workflow for dual-functionalization.

C-6 Functionalization Conditions (Suzuki Coupling Example)
  • Substrate: 8-Amino-6-chloro-2-methylquinoline (from Protocol 1).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: XPhos or RuPhos (10 mol%) - Critical for activating aryl chlorides.

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.5 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 100–110°C.[1]

Analytical Validation

To confirm regioselectivity (C-8 vs C-6), use 1H NMR and NOE (Nuclear Overhauser Effect) analysis.

Feature8-Substituted (Correct)6-Substituted (Incorrect)
H-7 Coupling H-7 appears as a doublet (coupled only to H-5) or singlet if H-5 is substituted.H-7 appears as a doublet (coupled to H-8).
NOE Signal Strong NOE between H-7 and the new substituent group. No NOE between substituent and H-5/H-7.Strong NOE between H-5/H-7 and the new substituent.
Shift Changes Significant upfield shift of H-7 due to ortho-donation from the new amine.Significant shift of H-5 and H-7.

Self-Validation Check: If the reaction product retains the Chlorine isotope pattern (3:1 ratio of M : M+2) in Mass Spectrometry, the Cl atom is still present, confirming the Br was displaced.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. (2025).[2][3] Link

  • Csomos, A. et al. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[4] Link (Describes Pd-catalyzed amination of 8-bromo-2-methylquinoline).

  • Guram, A. S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles. J. Am. Chem. Soc. 2014. Link (Demonstrates coupling on 2-bromo-6-methylquinoline).

  • Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions Application Note.Link

  • EvitaChem. 7-Bromo-2-chloro-8-methylquinoline Reactivity Profile.Link

Sources

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 8-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarials, kinase inhibitors, and antibacterial agents. 8-bromo-6-chloro-2-methylquinoline presents a unique and valuable substrate due to its orthogonal halogen handles . The coexistence of a reactive C8–bromine and a less reactive C6–chlorine allows for sequential, site-selective functionalization.

This guide provides a validated protocol for the chemoselective cross-coupling at the C8 position , preserving the C6–chloride for subsequent derivatization. By leveraging the bond dissociation energy (BDE) differential between Ar–Br (~81 kcal/mol) and Ar–Cl (~96 kcal/mol), researchers can achieve high regiocontrol without the need for protecting groups.

Mechanistic Principles of Selectivity

To master this reaction, one must understand the competing electronic and steric forces:

  • Electronic Control (The Driver): Oxidative addition of Pd(0) to the C–X bond is the rate-determining step. The C8–Br bond is significantly weaker than the C6–Cl bond, ensuring that Pd(0) inserts at C8 preferentially under standard conditions.

  • Steric Hindrance (The Barrier): The C8 position is "peri" to the quinoline nitrogen (N1). This creates a steric pocket that can hinder the approach of bulky ligands.[1][2] However, this steric penalty is insufficient to override the electronic preference for Bromine over Chlorine.

  • Nitrogen Coordination: The quinoline nitrogen can coordinate to Palladium, potentially poisoning the catalyst or altering the active species. This is mitigated by using ligands with strong binding affinity (e.g., phosphines) or slightly acidic conditions (though rare in basic couplings).

Visualizing the Selectivity Logic

SelectivityLogic Start Substrate: 8-Br-6-Cl-2-Me-Quinoline Decision Catalyst Selection Start->Decision PathA Standard Pd(0)/Pd(II) (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Decision->PathA Preferred PathB Bulky/Electron-Rich Ligands (e.g., XPhos, tBu3P) Decision->PathB Avoid for Step 1 ResultA C8-Selective Coupling (C6-Cl Intact) PathA->ResultA Kinetic Control (Br > Cl) ResultB Loss of Selectivity (Mixture of C8/C6 or bis-coupling) PathB->ResultB Over-activation

Figure 1: Decision tree for maintaining chemoselectivity. Standard catalysts favor C8-Br activation.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C8

This protocol details the coupling of 8-bromo-6-chloro-2-methylquinoline with an aryl boronic acid. The conditions are tuned to activate the Bromide while leaving the Chloride inert.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 8-bromo-6-chloro-2-methylquinoline (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate dppf ligand prevents β-hydride elimination (if alkyl groups were present) and is robust enough to resist N-coordination poisoning, yet not so active that it touches the chloride.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the quinoline substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂ (crucial for catalyst longevity).

  • Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M with respect to substrate) and 2.0 M aq. Na₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Note: Monitor by TLC or LC-MS. You are looking for the consumption of the starting material and the appearance of the mono-coupled product. The mass spectrum should show the pattern of a single chlorine atom (3:1 isotope ratio) in the product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction Catalyst poisoning by Quinoline N or O₂ leak.Ensure strict degassing. Switch to Pd(PPh₃)₄ (5 mol%) or increase temp to 100°C.
C6-Cl Reacting (Bis-coupling) Catalyst is too active ("hot").Lower temperature to 60°C. Reduce catalyst loading. Avoid bulky alkyl phosphine ligands (e.g., Cy₃P).
Protodebromination (H instead of Ar) Boronic acid decomposition.Use dry solvent with anhydrous K₃PO₄ instead of aqueous base. Add boronic acid in excess (1.5 equiv).

Protocol 2: Functionalizing the Remaining C6-Chloride (Optional)

Once the C8 position is substituted, the C6-chloride remains. Aryl chlorides are sluggish substrates. To couple here, we must switch to a "Buchwald-type" precatalyst system designed for difficult substrates.

Optimized Conditions for C6-Cl
  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4–8 mol%).

    • Why: These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into the stronger C–Cl bond.

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane at 100–110 °C .

Experimental Workflow Diagram

The following diagram illustrates the sequential functionalization pathway, highlighting the specific conditions required to switch reactivity from C8 to C6.

Workflow Substrate STARTING MATERIAL 8-bromo-6-chloro-2-methylquinoline Step1 STEP 1: C8-Selective Coupling Pd(dppf)Cl2, Na2CO3, 90°C Substrate->Step1 Br Activation Only Intermediate INTERMEDIATE 8-Aryl-6-chloro-2-methylquinoline Step1->Intermediate Step2 STEP 2: C6-Activation Pd2(dba)3 / XPhos, K3PO4, 110°C Intermediate->Step2 Cl Activation FinalProduct FINAL PRODUCT 6,8-Diaryl-2-methylquinoline Step2->FinalProduct

Figure 2: Sequential workflow for dual-functionalization of the quinoline scaffold.

References

  • General Suzuki-Miyaura Mechanism & Selectivity: NobelPrize.org. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[2][4][5] [Link]

  • Site-Selective Cross-Coupling Strategies: eScholarship. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." [Link]

  • Palladium-Catalyzed Quinoline Synthesis: MDPI. "Recent Progress in Palladium-Catalyzed Quinoline Formation."[6] [Link]

Sources

Application Note: Preparation of 8-Bromo-6-chloro-2-methylquinoline via Modified Skraup Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 8-bromo-6-chloro-2-methylquinoline, detailing mechanistic causality, experimental design, and quality control metrics.

Introduction & Mechanistic Rationale

The Skraup synthesis is a foundational ring-forming chemical reaction used to construct the quinoline core from primary aromatic amines[1]. In its archetypal form, the reaction utilizes glycerol—which undergoes acid-catalyzed dehydration to acrolein—to form quinolines that are unsubstituted at the 2-position[2][3]. However, the synthesis of a 2-methylquinoline (a quinaldine derivative) such as 8-bromo-6-chloro-2-methylquinoline requires a targeted modification. This variant is widely recognized in the literature as the Doebner-Miller synthesis[4].

Instead of glycerol, this protocol utilizes an α,β-unsaturated aldehyde—specifically crotonaldehyde (2-butenal)—to provide the necessary methyl substitution at the 2-position[2][3]. The reaction proceeds through a highly deterministic sequence[5]:

  • Michael Addition: The nucleophilic nitrogen of 2-bromo-4-chloroaniline attacks the β-carbon of the acid-activated crotonaldehyde.

  • Electrophilic Aromatic Substitution (Cyclization): The aldehyde carbonyl undergoes an intramolecular electrophilic attack on the aniline ring to close the heterocycle.

  • Dehydration & Oxidation: The intermediate dehydrates to a 1,2-dihydroquinoline, which is subsequently aromatized to the final quinoline[3][5].

Regiochemical Causality: The choice of 2-bromo-4-chloroaniline as the starting material is strategically self-directing. Because one ortho-position is occupied by a bromine atom, the intramolecular electrophilic cyclization is forced to occur exclusively at the opposite, unsubstituted ortho-position (position 6 of the aniline ring). This strict steric and electronic guidance eliminates the formation of regioisomeric mixtures, a common and problematic pitfall when utilizing meta-substituted anilines in Skraup-type reactions.

Skraup_Workflow A 2-Bromo-4-chloroaniline + Crotonaldehyde B Michael Addition (Acid Catalyzed) A->B H+ / Heat C Intermediate: β-(arylamino)butyraldehyde B->C D Electrophilic Aromatic Substitution (Ring Closure) C->D H+ / Dehydration E 1,2-Dihydroquinoline Derivative D->E F Oxidation (e.g., m-NBSA) E->F Oxidizing Agent G 8-Bromo-6-chloro-2-methylquinoline (Target Product) F->G Aromatization

Logical mechanistic workflow of the modified Skraup synthesis for 2-methylquinolines.

Experimental Design & Causality

A successful modified Skraup synthesis hinges on controlling the reaction kinetics and the oxidation state of the final intermediate[1].

  • Acid Catalyst: Concentrated sulfuric acid (

    
    ) acts as both the solvent and the catalyst. It activates the carbonyl for nucleophilic attack and provides the highly acidic environment required for the subsequent dehydration step[4].
    
  • Oxidizing Agent: While the Doebner-Miller reaction can theoretically proceed via disproportionation (where the Schiff base acts as the oxidant), this severely limits the theoretical yield[4]. Introducing an external mild oxidant, such as sodium m-nitrobenzenesulfonate (Ludigol) or nitrobenzene, drives the aromatization of the 1,2-dihydroquinoline intermediate to completion[1]. This significantly increases the yield and prevents the accumulation of difficult-to-separate reduced aniline byproducts.

Step-by-Step Protocol

Caution: Crotonaldehyde is highly toxic, lachrymatory, and prone to exothermic polymerization. Perform all steps in a well-ventilated fume hood.

Reagents Required:

  • 2-Bromo-4-chloroaniline: 10.0 mmol (2.06 g)

  • Crotonaldehyde: 12.0 mmol (0.84 g / 0.98 mL)

  • Sodium m-nitrobenzenesulfonate: 10.0 mmol (2.25 g)

  • Concentrated

    
    :  10 mL
    
  • Aqueous NaOH (6M): For neutralization

Phase 1: Reagent Activation
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Add 2-bromo-4-chloroaniline (2.06 g) and sodium m-nitrobenzenesulfonate (2.25 g) to the flask.

  • Submerge the flask in an ice-water bath (0–5 °C). Slowly add 10 mL of concentrated

    
     dropwise.
    
    • Causality: The amine protonation is highly exothermic; cooling prevents localized charring and degradation of the starting materials.

Phase 2: Cyclization
  • Transfer crotonaldehyde (0.98 mL) to the addition funnel. Add it dropwise to the strongly acidic mixture over 15 minutes while strictly maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 100–110 °C using an oil bath.

  • Maintain reflux for 4 to 6 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 4:1) or LC-MS until the complete disappearance of the aniline starting material.

Phase 3: Quenching & Isolation
  • Cool the dark reaction mixture to room temperature.

  • Pour the mixture slowly over 50 g of crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by adding 6M NaOH dropwise until the pH reaches 8–9.

    • Causality: The basic pH ensures the quinoline nitrogen is deprotonated, rendering the product insoluble in the aqueous phase and facilitating organic extraction.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield 8-bromo-6-chloro-2-methylquinoline as an off-white to pale yellow solid.

Experimental_Workflow N1 Step 1: Reagent Mixing Amine + Acid + Oxidant N2 Step 2: Controlled Addition Crotonaldehyde at 0-5°C N1->N2 N3 Step 3: Cyclization Reflux at 100-110°C N2->N3 N4 Step 4: Quench & Neutralize Ice quench, NaOH to pH 8-9 N3->N4 N5 Step 5: Extraction EtOAc extraction & Brine wash N4->N5 N6 Step 6: Purification Column Chromatography N5->N6

Step-by-step experimental workflow for synthesizing 8-bromo-6-chloro-2-methylquinoline.

Data Presentation: Optimization of Reaction Conditions

To assist in scale-up and process optimization, the following table summarizes the causal relationship between the chosen oxidizing agent and the reaction outcomes based on established Skraup/Doebner-Miller methodologies.

Oxidizing AgentTypical Reaction Time (h)Temp (°C)Average Yield (%)Byproduct Profile & Workup Complexity
None (Disproportionation)12 - 2410030 - 40High; requires complex separation of reduced aniline derivatives.
Nitrobenzene [1]6 - 813055 - 65Moderate; nitrobenzene must be removed via steam distillation.
Sodium m-nitrobenzenesulfonate 4 - 6100 - 11075 - 85Low; oxidant reduces to water-soluble byproducts, easily washed away.
Iodine / DMSO 2 - 49080 - 90Low; trace iodinated species may require a sodium thiosulfate wash.

Troubleshooting & Quality Control

  • Low Yield / Tar Formation: Often caused by adding crotonaldehyde too rapidly or at too high a temperature, leading to aldol polymerization. Ensure strict temperature control (0–5 °C) during addition. In cases where the reaction is too violent, ferrous sulfate can be added in catalytic amounts to moderate the oxidation kinetics[1].

  • Incomplete Aromatization: If LC-MS shows a dominant mass of[M+H]+ + 2, the 1,2-dihydroquinoline intermediate has not fully oxidized. Increase the equivalent of the oxidizing agent or extend the reflux time.

  • Structural Verification: Confirm the structure via 2D-NMR (COSY) to verify the connectivity of the quinoline ring[5]. The methyl protons at position 2 will appear as a distinct singlet (or doublet if long-range coupling is resolved) around 2.6–2.8 ppm in

    
     NMR.
    

References

  • Skraup reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL:[Link]

  • Method for one-step preparation of 2-methylquinoline (CN102898366A)
  • Synthesis of Quinoline and Its Derivatives Using Various Name Reactions Source: IIP Series URL:[Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: Journal of Chemical Education, ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-Chloro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The synthesis of 8-bromo-6-chloro-2-methylquinoline (a critical scaffold for kinase inhibitors and anti-infectives) via the classic Doebner-Miller reaction is notoriously difficult. Researchers often report yields as low as 15-25% due to the rapid polymerization of crotonaldehyde into "black tar" and the difficulty of isolating the basic product from the viscous, acidic reaction matrix.

The Solution: This guide moves beyond standard textbook protocols. We implement a Modified Doebner-Miller Protocol utilizing a Zinc Chloride (ZnCl₂) complexation strategy. This method effectively "traps" the quinoline as it forms, preventing degradation and allowing for precipitation-based isolation, often doubling yields to 50-60% with high purity (>98%).

The "Golden Standard" Protocol

Methodology: Modified Doebner-Miller Cyclocondensation with ZnCl₂ Isolation.[1]

Reagents & Materials
ComponentRoleSpecifications
2-Bromo-4-chloroaniline SubstratePurity >98% (Critical: Isomers decrease yield)
Crotonaldehyde Reagent>99%, Stabilized. Freshly distilled recommended.
Hydrochloric Acid (6M) Solvent/CatalystPrepared from Conc.[2] HCl (37%)
Zinc Chloride (ZnCl₂) Complexing AgentAnhydrous, 1.05 equiv.
2-Propanol (IPA) Wash SolventHPLC Grade
Toluene Co-solvent(Optional for biphasic modification)
Step-by-Step Workflow
Phase 1: Controlled Addition (Preventing the "Tar Pit")
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity), a reflux condenser, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 2-bromo-4-chloroaniline (1.0 equiv) and 6M HCl (10 vol) . Heat to 80°C until the aniline is fully dissolved as the hydrochloride salt.

  • The Critical Step: Add Crotonaldehyde (1.2 equiv) dropwise over 60-90 minutes .

    • Technical Insight: Rapid addition causes local high concentrations of aldehyde, favoring self-polymerization (red/black tar) over the desired Michael addition to the aniline.

  • Reaction: Once addition is complete, reflux the mixture (approx. 100-110°C) for 2-3 hours. The solution will turn dark; this is normal.

Phase 2: The Zinc Chloride Trap (Yield Booster)
  • Complexation: Cool the reaction mixture to ~60°C. Add ZnCl₂ (1.1 equiv) dissolved in a minimum amount of dilute HCl.

  • Precipitation: Cool the mixture to 0-5°C in an ice bath with vigorous stirring. A distinct, colored solid (the Quinoline-ZnCl₂ complex) will precipitate, leaving many impurities (including tars) in the supernatant.

  • Filtration: Filter the solid.[3][4] Do not wash with water yet. Wash the cake with cold 2-Propanol . This removes organic impurities and unreacted aniline without dissolving the complex.

Phase 3: Liberation of the Free Base
  • Suspension: Suspend the filter cake in water.

  • Neutralization: Slowly add concentrated Ammonium Hydroxide (NH₄OH) until pH 9-10. The solid will break down, releasing the free quinoline base as a precipitate.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

  • Result: Off-white to pale yellow solid. Yield typically 50-60%.

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical intervention points preventing yield loss.

G cluster_0 Yield Killer Aniline 2-Bromo-4- Chloroaniline Schiff Schiff Base Intermediate Aniline->Schiff Acid Cat. Croton Crotonaldehyde Croton->Schiff Controlled Addition Polymer Polymerization (TAR) Croton->Polymer Rapid Addn / High Temp Cyclization Cyclization & Oxidation Schiff->Cyclization Reflux ZnComplex ZnCl₂ Complex (Precipitate) Cyclization->ZnComplex Add ZnCl₂ (Purification) Product 8-Bromo-6-Chloro- 2-Methylquinoline ZnComplex->Product NH₄OH Workup

Caption: Reaction pathway highlighting the diversion of reactive intermediates into tars and the stabilization of the product via Zinc Chloride complexation.

Troubleshooting Center (Q&A)

Q1: My reaction mixture turned into a solid black block (solidified tar). What went wrong? Diagnosis: Runaway polymerization of crotonaldehyde. Corrective Action:

  • Dilution: Increase the volume of 6M HCl.

  • Biphasic Modification: Use a Toluene/Water (1:1) biphasic system. Dissolve the aniline in the aqueous acid phase. Add the crotonaldehyde dissolved in toluene. The vigorous stirring allows the reaction to occur at the interface, while the toluene layer sequesters the aldehyde, preventing high local concentrations that lead to polymerization [1].

Q2: I am getting <20% yield even with slow addition. Where is my product? Diagnosis: Incomplete oxidation or loss during workup.

  • Oxidation Check: The Doebner-Miller reaction requires an oxidation step (dihydroquinoline

    
     quinoline). Often, the Schiff base acts as the oxidant, sacrificing some yield.
    
    • Fix: Add a mild oxidant like Iodine (0.05 equiv) or p-Chloranil during the reflux to drive the oxidation without sacrificing starting material.

  • Workup Loss: The product is basic. If your neutralization pH is <9, the product remains protonated and water-soluble. Ensure pH is adjusted to 10-11 before extraction.

Q3: The product contains a persistent impurity (approx. 5-10%). Diagnosis: Likely the regioisomer (though rare with this substitution pattern) or unreacted aniline. Corrective Action:

  • The ZnCl₂ Wash: Ensure you wash the ZnCl₂ complex filter cake with 2-Propanol or Acetone before releasing the free base. The complex is insoluble in these solvents, but the impurities (aniline and non-basic tars) are soluble and will be washed away [2].

Q4: Can I use Crotonaldehyde Dimethyl Acetal instead? Answer: Yes, and it is recommended. The acetal releases crotonaldehyde slowly in situ upon contact with the hot acid. This acts as an "automatic" slow addition, significantly reducing tar formation and improving reproducibility. Use 1.2 to 1.5 equivalents of the acetal.[5]

Advanced Optimization: The Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Problem Identified Issue1 Low Yield (<30%) Start->Issue1 Issue2 High Impurity Start->Issue2 Issue3 Solidification/Tar Start->Issue3 Y1 Check pH during workup (Must be >10) Issue1->Y1 I1 Is impurity Aniline? Issue2->I1 T1 Addition too fast? Issue3->T1 Y2 Use ZnCl₂ Complexation to recover product Y1->Y2 pH OK? I2 Wash Zn-Complex with 2-Propanol I1->I2 Yes T2 Switch to Acetal or Biphasic System T1->T2 Yes

Caption: Decision tree for diagnosing yield and purity issues in quinoline synthesis.

Data Summary: Comparison of Methods

ParameterStandard Doebner-MillerModified (ZnCl₂ + Slow Addn)Biphasic (Toluene/HCl)
Typical Yield 15 - 25%50 - 65% 40 - 50%
Purity (Crude) Low (Tars present)High (>95%) Medium
Workup Difficulty High (Emulsions)Low (Filtration) Medium (Separation)
Tar Formation SevereMinimal Low

References

  • Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines.[5] The Journal of Organic Chemistry, 42(5), 911-913. (Seminal work on ZnCl₂ isolation).

  • Song, Z., et al. (2010). Limitations of the two-phase Doebner-Miller reaction for the synthesis of quinolines. Synthesis, 2010(1), 123-128.

Sources

Purification methods for crude 8-bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 8-Bromo-6-chloro-2-methylquinoline

Case ID: PUR-Q8B6C-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 8-bromo-6-chloro-2-methylquinoline (BCMQ) presents a unique challenge due to the interplay of its halogenated lipophilicity and the basicity of the quinoline nitrogen. Synthesized typically via the Doebner-Miller reaction using 2-bromo-4-chloroaniline and crotonaldehyde (or equivalents), the crude matrix often contains unreacted anilines, oligomeric tars (polymerized aldehydes), and inorganic salts.

This guide prioritizes a self-validating workflow : starting with a chemically active acid-base extraction to remove the bulk of non-basic impurities, followed by recrystallization for isomer/homolog rejection. Column chromatography is reserved as a final polishing step.

Part 1: The "Crude" Cleanup (Acid-Base Extraction)

Objective: Isolate the basic quinoline fraction from neutral tars and unreacted non-basic starting materials.

The Logic: Quinolines are weak bases (


). By converting BCMQ into its water-soluble hydrochloride salt, we can wash away non-basic lipophilic impurities (tars, neutral side products) into an organic solvent.

Protocol:

  • Dissolution: Dissolve the crude dark solid in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

  • Acidification: Extract the organic layer with 2M HCl (3x).

    • Checkpoint: The BCMQ moves to the aqueous layer (yellow/orange solution). The organic layer retains dark tars.

  • Wash: Wash the combined aqueous acidic layers with fresh DCM (2x) to remove trapped neutrals.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly basify with 6M NaOH or NH₄OH to pH 10-12.

    • Observation: The product will precipitate as a off-white/tan solid or oil out.

  • Recovery: Extract the basic aqueous mixture with DCM (3x). Dry over

    
     and concentrate.
    

Visual Workflow (Graphviz):

AcidBaseExtraction Figure 1: Acid-Base Purification Logic for Quinolines Start Crude BCMQ Mixture (Dissolved in DCM) AcidExt Extract with 2M HCl Start->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer1 Organic Layer (Contains Tars/Neutrals) PhaseSep->OrgLayer1 Discard AqLayer1 Aqueous Acidic Layer (Contains BCMQ-HCl) PhaseSep->AqLayer1 Keep Wash Wash with fresh DCM AqLayer1->Wash Basify Basify with NaOH (pH > 10) (Free base regeneration) Wash->Basify Extract2 Extract into DCM Basify->Extract2 Final Evaporate DCM Yield: Semi-Pure BCMQ Extract2->Final

Part 2: Recrystallization (Primary Purification)

Objective: Remove structural homologs and trace anilines.

Solvent Selection Strategy: Halogenated quinolines exhibit poor solubility in cold alcohols but high solubility at boiling points.

  • Primary Recommendation: Ethanol (95%) or Ethanol/Water mixtures.

  • Alternative: Acetonitrile (excellent for removing more polar impurities).

Step-by-Step Protocol:

  • Solubility Test: Place 100 mg of semi-pure BCMQ in a test tube. Add 1 mL Ethanol . Heat to boiling.

    • If soluble: Add water dropwise until turbidity persists, then reheat to clear.

    • If insoluble: Add more Ethanol.

  • Scale-Up: Dissolve the main batch in boiling Ethanol (approx. 10-15 mL per gram).

  • Hot Filtration: If insoluble black specks remain, filter rapidly through a pre-warmed glass funnel/Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Collection: Filter the crystals and wash with cold Ethanol (

    
    °C).
    

Data: Typical Solvent Performance

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Ethanol (95%) HighLowGoodBest starting point.
Acetonitrile HighModerateExcellentGood for removing aniline traces.
EtOAc/Hexane ModerateLowModerateUse if product is very non-polar.
Toluene Very HighHighPoorAvoid; yield loss is high.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What went wrong?

  • Cause: The solution is likely too concentrated, or the melting point of the solvated product is lower than the boiling point of the solvent.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a "seed crystal" of pure product if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Add a small amount of compatible co-solvent (e.g., if using Ethanol/Water, add slightly more Ethanol).

Q2: The product remains colored (brown/yellow) even after recrystallization.

  • Cause: Trace polymeric quinoline tars are trapped in the crystal lattice.

  • Fix: Perform a Charcoal Treatment .[1]

    • Dissolve product in hot solvent.[1][2][3]

    • Add Activated Carbon (1-2% by weight). Caution: Add to slightly cooled solution to avoid boil-over.

    • Reflux for 15 minutes.

    • Filter hot through Celite.

    • Proceed with crystallization.[1][2][3][4]

Q3: How do I remove the starting material (2-bromo-4-chloroaniline)?

  • Diagnosis: Check TLC (Hexane:EtOAc 4:1). Aniline usually has a higher

    
     and stains distinctively (e.g., with Ehrlich's reagent or turns brown/red in air).
    
  • Fix: If acid-base extraction failed (anilines are also weak bases but weaker than quinolines), use Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Petroleum Ether : Ethyl Acetate (Start 15:1

      
       10:1).
      
    • Note: The di-halogenated aniline is less polar than the quinoline and should elute first.

Q4: Is column chromatography mandatory?

  • Answer: No. For most synthetic applications (e.g., Suzuki coupling downstream), >95% purity from Acid-Base + Recrystallization is sufficient. Use chromatography only if HPLC purity <95% is required.

References

  • ChemicalBook. (2025). 8-Bromo-2-methylquinoline - Synthesis and Properties. Retrieved from

  • BenchChem Technical Support. (2025). Troubleshooting Doebner-von Miller Quinoline Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically active quinoline analogues. PMC7265842. Retrieved from

  • PrepChem. (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-6-chloro-8-methylquinoline.[5] Retrieved from

Sources

Optimizing catalyst loading for 8-bromo-6-chloro-2-methylquinoline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for Dihaloquinolines Subject: Optimization of Catalyst Loading for 8-bromo-6-chloro-2-methylquinoline Coupling

Executive Summary: The "Sweet Spot" Challenge

Welcome to the Technical Support Center. You are likely working with 8-bromo-6-chloro-2-methylquinoline , a high-value scaffold where the primary challenge is chemoselectivity amidst steric hindrance .

  • The Goal: Couple at the C8-Br position while leaving the C6-Cl intact for future functionalization.

  • The Problem: The C8 position is sterically crowded (peri-position to the quinoline nitrogen) and prone to N-coordination poisoning. Standard "active" catalysts needed to overcome this hindrance often lack the discrimination to avoid reacting with the C6-chloride.

  • The Solution: This guide provides a self-validating workflow to determine the Minimum Effective Loading (MEL) that maintains selectivity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Catalyst Poisoning or Ligand Decomposition , not just low turnover. Technical Insight: The quinoline nitrogen is a Lewis base. In the absence of a strongly binding ligand, the substrate itself coordinates to the Palladium, forming an inactive Pd(Substrate)2Cl2 complex. Furthermore, the C8-position is sterically demanding.[1] If your phosphine ligand is not bulky enough, the oxidative addition is slow; if it's too bulky but labile, it dissociates and the Pd precipitates (Pd black). Corrective Action:

  • Switch to Pre-catalysts: Stop using Pd(OAc)₂ + Ligand in situ. Use well-defined precatalysts like Pd(dppf)Cl₂·DCM (for stability) or Pd-PEPPSI-IPent (for sterically hindered substrates).

  • Check the "Cliff": Perform a Same-Excess experiment (see Protocol A). If the reaction dies at the same absolute conversion regardless of initial rate, your catalyst is deactivating.

Q2: I am seeing ~15% of the bis-coupled product (reaction at both C8 and C6). How do I stop the C6-Cl from reacting?

Diagnosis: Your catalyst system is too active or your temperature is too high. Technical Insight: Oxidative addition rates follow the trend: Ar-I > Ar-Br > Ar-Cl. However, highly active ligands (like SPhos or XPhos) lower the activation energy so much that the discrimination between Br and Cl narrows, especially at high temperatures (>80°C). Corrective Action:

  • Thermodynamic Control: Lower the temperature by 10°C intervals. The activation energy for C-Cl insertion is higher than C-Br; lower heat amplifies this difference.

  • Ligand "De-tuning": If using SPhos (very active), switch to PPh₃ or DPEphos . These are active enough for the C8-Br but often too sluggish for the C6-Cl, effectively acting as a "selectivity brake."

Q3: How do I lower the catalyst loading below 1 mol% for scale-up?

Diagnosis: You need to maximize Turnover Number (TON) by protecting the active species. Technical Insight: At low loadings (<0.5 mol%), trace oxygen and solvent impurities become stoichiometric poisons. Corrective Action:

  • The "Oxygen Scrub": Do not just sparge with nitrogen. Use freeze-pump-thaw cycles for the solvent.

  • Additives: Add 10-20 mol% of the free ligand relative to the catalyst (not the substrate) to extend catalyst lifetime.

Part 2: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing this specific quinoline scaffold.

OptimizationWorkflow Start Start: 8-Br-6-Cl-2-Me-Quinoline Standard Screen (1-3 mol% Pd) CheckHPLC Checkpoint: HPLC at 2 Hours Start->CheckHPLC Stalled Issue: Stalled Conversion (<80%) CheckHPLC->Stalled Low Conv. OverCoupled Issue: Bis-Coupling (>5% C6-Cl Product) CheckHPLC->OverCoupled Poor Selectivity Success Success: >95% Conv, <1% Byproduct CheckHPLC->Success Good Profile Action_Stalled 1. Switch to Pd-PEPPSI-IPent 2. Increase Temp (+10°C) Stalled->Action_Stalled Action_Over 1. Switch to Pd(dppf)Cl2 or PPh3 2. Decrease Temp (-10°C) OverCoupled->Action_Over Action_Loading Loading Study: Test 0.5, 0.1, 0.05 mol% Success->Action_Loading Action_Stalled->CheckHPLC Re-screen Action_Over->CheckHPLC Re-screen

Figure 1: Decision tree for troubleshooting reactivity vs. selectivity in dihaloquinolines.

Part 3: Experimental Protocols

Protocol A: The "Cliff" Determination (Loading Optimization)

Objective: Determine the Minimum Effective Loading (MEL) without risking batch failure.

Reagents:

  • Substrate: 8-bromo-6-chloro-2-methylquinoline (1.0 equiv)

  • Coupling Partner: Boronic Acid/Ester (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1) [Degassed]

Workflow:

  • Stock Solution Preparation: Prepare a master mix of substrate, boronic acid, and base in the solvent. Distribute into 5 vials.

  • Catalyst Dosing: Add catalyst (e.g., Pd(dppf)Cl₂) to the vials to achieve the following loadings:

    • Vial 1: 2.0 mol% (Control)

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol%

  • Execution: Heat all vials simultaneously to 80°C.

  • Sampling: Take aliquots at t=1h, 4h, and 24h.

  • Analysis: Plot Conversion vs. Time.

    • The Cliff: The loading concentration where the reaction fails to reach >95% conversion within 24h is your "cliff."

    • Operational Loading: Set your process loading at 2x the Cliff value to ensure robustness against raw material variability.

Protocol B: Palladium Scavenging (Purification)

Objective: Reduce residual Pd to <10 ppm (ICH Q3D limits).

Data: Scavenger Efficiency for Quinoline Scaffolds

Scavenger TypeFunctional GroupEfficiency (Pd Removal)Selectivity Note
SiliaMetS® Thiol -SHHigh (90-95%)Good general purpose.
SiliaMetS® Thiourea -NH-CS-NH-Excellent (>99%) Best for Pd(II) species.
Activated Carbon N/AModerate (70-80%)Non-selective; may adsorb product.
Crystallization N/AVariableOnly works if Pd stays in mother liquor.

Step-by-Step:

  • At reaction completion, filter the mixture through Celite to remove bulk insolubles.

  • Add SiliaMetS® Thiourea (4 equivalents relative to the initial Pd loading, not the substrate).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Test filtrate via ICP-MS or colorimetric Pd-check kit.

Part 4: Mechanistic Visualization (Graphviz)

This diagram explains why the C8-position is difficult and how the catalyst cycle must be engineered.

Mechanism Pd0 Pd(0) Active Species Coordination N-Coordination (Off-Cycle Trap) Pd0->Coordination Quinoline N-Lone Pair OxAdd_C8 Oxidative Addition (C8-Br) Pd0->OxAdd_C8 Fast (Weak Bond) OxAdd_C6 Oxidative Addition (C6-Cl) Pd0->OxAdd_C6 Slow (Strong Bond) Coordination->Pd0 Heat/Bulky Ligand Reverses Binding Product Coupled Product OxAdd_C8->Product Transmetalation & Red. Elim.

Figure 2: Mechanistic competition between productive C8-coupling, C6-side reaction, and Nitrogen poisoning.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry. (Foundational work on ligand effects for hindered substrates).

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development.

  • BenchChem Technical Review. (2025). Reactivity of 6-Bromo vs 8-Bromo Positions in Quinoline.

  • Malinowski, Z., et al. (2022). Palladium-catalyzed cross-coupling of 2,6-dihalopurines (Analogous heterocyclic reactivity studies). SciSpace/ResearchGate.

Sources

Technical Support Center: Minimizing Side Reactions in Halogenated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the functionalization of the quinoline scaffold. Halogenated quinolines are highly privileged pharmacophores, but their synthesis is notoriously prone to side reactions—ranging from poor regioselectivity and over-halogenation to catastrophic polymerization during ring closure.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the electronic distribution of the quinoline core and the kinetics of your chosen reagents, you can engineer self-validating protocols that naturally suppress side reactions.

Troubleshooting Workflow

QuinolineTroubleshooting Start Issue: Side Reactions in Quinoline Halogenation Decision1 Synthesis Route? Start->Decision1 Direct Direct Electrophilic Halogenation Decision1->Direct DeNovo De Novo Synthesis (Combes, Skraup) Decision1->DeNovo Prob1 Mixture of C5/C8 or Over-halogenation Direct->Prob1 Prob2 Low Yield, Polymerization DeNovo->Prob2 Sol1 Use TCCA (0.36 eq) for C5 Selectivity Prob1->Sol1 Target C5 Sol2 Electrochemical KX for C3 Selectivity Prob1->Sol2 Target C3 Sol3 Use 6-endo-dig Alkynylaniline Cyclization Prob2->Sol3 Bypass Condensation

Fig 1. Troubleshooting logic tree for mitigating side reactions in quinoline halogenation.

Quantitative Comparison of Halogenation Strategies

To make informed decisions, you must match the kinetics of your halogenating agent to the inherent reactivity of the quinoline ring. Table 1 summarizes the expected outcomes based on recent methodological advancements.

Table 1: Reagent Selection and Quantitative Yield Profiles

Halogenating AgentTarget PositionEquivalents NeededTypical YieldSide Reaction Risk Profile
Br₂ / I₂ C5 / C81.0 - 1.540–60%High: Rapid over-halogenation, N-oxidation
NBS / NCS C5 / C81.0 - 1.160–80%Moderate: Radical side-reactions, di-halogenation
TCCA / TBCA C5 (Regioselective)0.36 - 0.485–95%Low: Controlled electrophile release, steric hindrance
KX (Electrochemical) C32.0 (as electrolyte)70–90%Low: Avoids harsh chemical oxidants entirely
Section 1: Direct Electrophilic Halogenation FAQs

Q: Why am I getting an inseparable mixture of C5 and C8 halogenated products instead of a single regioisomer? A: This is a fundamental issue of electronic distribution. In electrophilic aromatic substitution (EAS), the benzene ring of the quinoline scaffold is significantly more electron-rich than the electron-deficient pyridine ring[1]. When an electrophile attacks, the resulting cationic Wheland intermediate is most stable at the C5 and C8 positions[1]. If you use small, highly reactive halogens (like Br₂), the activation energy difference between C5 and C8 attack is negligible, leading to mixtures.

Q: How can I prevent over-halogenation and force strict C5 regioselectivity? A: You must shift from kinetic control to steric and stoichiometric control. Over-halogenation occurs because the first halogenation doesn't deactivate the ring enough to prevent a second attack. By using Trihaloisocyanuric acids (like TCCA for chlorination), you leverage a bulky reagent that struggles to access the more sterically hindered C8 position, forcing C5 selectivity[2]. Furthermore, TCCA delivers three active halogen atoms per molecule, meaning you only need 0.36 equivalents[2]. This creates a "starvation" environment for the electrophile, mathematically preventing di-halogenation.

Protocol 1: Metal-Free Regioselective C5-Chlorination using TCCA

Causality & Validation: This protocol relies on the slow, controlled release of chloronium ions from TCCA. The visual validation is the color of the solution; it should remain clear/pale. Rapid darkening indicates you have added the reagent too quickly, causing a localized spike in electrophile concentration and subsequent oxidative degradation.

  • Preparation: In a round-bottom flask, dissolve the 8-substituted quinoline derivative (e.g., N-(quinolin-8-yl)acetamide, 0.4 mmol) in 3 mL of HPLC-grade acetonitrile (ACN)[1].

  • Reagent Addition: Weigh out exactly 0.145 mmol (approx. 0.36 equivalents) of Trichloroisocyanuric acid (TCCA). Add it in a single portion to the stirring solution at room temperature, open to the air[2].

  • Reaction Monitoring: Stir for 15–30 minutes. Validate the reaction progress via TLC (Hexane/EtOAc). The complete consumption of the starting material without the appearance of a higher-Rf di-chlorinated spot confirms success[1][2].

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to immediately neutralize any unreacted electrophilic chlorine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Section 2: Targeting the Pyridine Ring (C3 Halogenation)

Q: Direct halogenation keeps hitting the benzene ring. How do I selectively halogenate the C3 position on the pyridine ring without destroying the molecule? A: The pyridine ring is inherently electron-deficient, making direct electrophilic attack highly unfavorable[1]. Forcing the reaction with excess heat and Lewis acids usually results in ring opening or total oxidation. The modern solution is to abandon EAS in favor of electrochemical radical halogenation . By using potassium halides (KX) as both the halogen source and the electrolyte in an undivided cell, anodic oxidation generates halogen radicals that selectively activate the C3-H bond without requiring harsh chemical oxidants[3][4].

Protocol 2: Selective Electrochemical C3-Halogenation

Causality & Validation: The constant current ensures a steady, low-concentration generation of halogen radicals. If the current spikes, the cell is heating up, which will lead to solvent oxidation. The self-validating step here is monitoring the voltage; a stable voltage at 10 mA indicates healthy radical generation.

  • Cell Setup: Equip an undivided electrochemical cell with a platinum plate anode and a platinum plate cathode (1.5 cm × 1.5 cm)[3].

  • Reaction Mixture: Dissolve the quinoline substrate (1.0 mmol) and Potassium Halide (KX, 2.0 mmol) in 10 mL of methanol[3]. No external supporting electrolyte is needed, as KX serves this dual purpose[3][4].

  • Electrolysis: Apply a constant current of 10 mA at room temperature[3].

  • Monitoring: Pass approximately 2.5 F/mol of charge. Monitor the disappearance of the starting material via TLC.

  • Isolation: Evaporate the methanol under reduced pressure. Dilute the residue with water, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Section 3: De Novo Synthesis Side Reactions

Q: When I try to synthesize halogenated quinolines via the Combes or Skraup synthesis using pre-halogenated anilines, my yields drop by 30% and I get black, tarry byproducts. Why? A: Halogens are electron-withdrawing groups (EWGs). In condensation reactions like the Combes synthesis, EWGs on the aniline pull electron density away from the amine nitrogen, drastically reducing its nucleophilicity[5]. This hinders the initial enamine formation[5]. Because the desired pathway is slowed down, the high temperatures and strong acids (e.g., polyphosphoric acid) required for the reaction instead promote the polymerization of the carbonyl precursors, resulting in the black tar you are observing.

Q: How can I bypass these low-yield condensations to get 3-haloquinolines? A: You must change the mechanistic pathway to one that does not rely on the nucleophilicity of a deactivated aniline. The most robust alternative is the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines . This method uses mild electrophiles (like ICl or Br₂) to simultaneously close the ring and install the halogen at the C3 position at room temperature, completely avoiding the harsh conditions that cause polymerization[6].

Protocol 3: Electrophilic Cyclization to 3-Haloquinolines

Causality & Validation: The alkyne moiety acts as a highly efficient intramolecular trap for the halogen electrophile. By adding a mild base (NaHCO₃), you scavenge any generated acid, preventing premature protic cyclization (which would yield an unhalogenated quinoline).

  • Setup: To a solution of N-(2-alkynyl)aniline (0.30 mmol) in 3 mL of anhydrous acetonitrile, add 2.0 equivalents of NaHCO₃[6].

  • Electrophile Addition: Slowly add 2.0 equivalents of Iodine Monochloride (ICl) or Bromine (Br₂) at room temperature[6]. Validation: The rapid decolorization of the halogen upon addition confirms the alkyne is successfully trapping the electrophile.

  • Stirring: Stir the mixture at room temperature. The reaction is typically complete within 1–2 hours, bypassing the need for thermal activation.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess halogen, extract with diethyl ether, and purify via column chromatography.

References
  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. ResearchGate.[Link]

  • Combes quinoline synthesis. Grokipedia.[Link]

  • Selective Electrochemical Halogenation of Functionalized Quinolone. Organic-Chemistry.org.[Link]

  • Selective Electrochemical Halogenation of Functionalized Quinolone. PubMed.[Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. NIH.[Link]

Sources

Technical Support Center: 8-Bromo-6-chloro-2-methylquinoline Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 8-bromo-6-chloro-2-methylquinoline (CAS: 1515827-89-0).

Polyhalogenated quinolines present unique crystallization challenges. The electron-withdrawing nature of the 8-bromo and 6-chloro substituents drastically reduces the basicity of the quinoline nitrogen, rendering standard acid/base extraction techniques inefficient. Furthermore, the heavy halogens and the sterically hindering 2-methyl group dictate a highly hydrophobic profile driven by halogen bonding and


 stacking. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Troubleshooting FAQs

Q1: My crude product is "oiling out" instead of forming crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturation point of your compound is reached at a temperature above the depressed melting point of your impure crude mixture[1]. Instead of integrating into a rigid crystal lattice, the solute separates as a highly mobile, product-rich emulsion[1].

  • The Fix: Do not crash-cool the solution. Reheat the mixture until it is completely homogenous. Add 5-10% more of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the mixture's melting point[2]. Cool the solution at a strictly controlled rate (e.g., 0.5 °C/min) and introduce a seed crystal just above the cloud point to bypass the kinetic hindrance of nucleation.

Q2: I am using an Ethanol/Water system, but my yields are exceptionally low. Why?

A: Halogenated quinaldines like 8-bromo-6-chloro-2-methylquinoline have near-zero solubility in water, but their solubility in ethanol is highly temperature-dependent. If your water ratio is too high, the compound will oil out immediately. If the ethanol ratio is too high, the compound remains dissolved even at 4 °C.

  • The Fix: Switch to an Ethyl Acetate / Heptane system. Ethyl acetate provides excellent solvation for the halogenated aromatic ring when hot, while heptane acts as a predictable, non-polar anti-solvent that forces crystallization without inducing LLPS.

Q3: My crystals are tinted yellow/brown despite multiple recrystallizations.

A: This indicates the co-crystallization of highly conjugated polymeric impurities or trace transition metals from upstream cross-coupling/halogenation steps.

  • The Fix: Incorporate an activated carbon (Norit) treatment. The porous carbon matrix traps large, planar polymeric impurities. You must perform a hot filtration through a pad of Celite to remove the carbon before initiating the cooling phase[2].

Part 2: Solvent System Performance Data

Selecting the correct solvent system is a balance of dielectric constants and boiling points. Below is a synthesized data table for 8-bromo-6-chloro-2-methylquinoline recrystallization.

Solvent System (Good / Anti-solvent)Volume Ratio (v/v)Dielectric Constant (

) Range
Expected RecoveryPrimary Application & Troubleshooting Notes
Ethyl Acetate / Heptane 1 : 3 to 1 : 56.0

1.9
80 - 88%Gold Standard. Excellent for removing polar impurities. Add heptane dropwise to prevent premature oiling out.
Toluene / Hexanes 1 : 2 to 1 : 42.4

1.9
75 - 82%Best for highly non-polar crude mixtures. Toluene's

interactions easily dissolve the quinoline core.
Isopropanol (IPA) Single Solvent18.360 - 70%Good for relatively pure crude (>90%). Poor yield due to moderate cold solubility, but yields highly crystalline needles.
Ethanol / Water 5 : 124.5

80.1
< 50%Not Recommended. High risk of LLPS (oiling out) due to extreme polarity mismatch[1].

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This is a self-validating protocol. If the solution becomes cloudy during step 3, you have added too much anti-solvent and must revert to step 2.

  • Initial Solvation: Place the crude 8-bromo-6-chloro-2-methylquinoline in a round-bottom flask equipped with a reflux condenser. Add a minimum amount of Ethyl Acetate (approx. 3-5 mL per gram of crude).

  • Heating: Heat the suspension in a water or oil bath to 70 °C until the solid is completely dissolved. (Optional: If the solution is dark, add 5% w/w activated carbon, boil for 5 minutes, and perform a hot gravity filtration through Celite).

  • Anti-Solvent Addition: While maintaining the temperature at 70 °C, add hot Heptane dropwise via an addition funnel. Stop adding Heptane the exact moment the solution exhibits a faint, persistent turbidity (the cloud point).

  • Equilibration: Add 1-2 drops of Ethyl Acetate to clear the turbidity. This ensures the solution is perfectly saturated at 70 °C.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature ambiently over 2 hours. Do not disturb the flask.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration (Büchner funnel) and wash with 2 portions of ice-cold Heptane. Dry under high vacuum.

Protocol B: Single-Solvent Recrystallization (Toluene)

Use this when separating the product from structurally similar regioisomers (e.g., 6-bromo-8-chloro variants).

  • Suspend the crude solid in Toluene (approx. 2 mL/g).

  • Heat to 100 °C. Toluene's aromaticity provides excellent solvation for the halogenated quinoline.

  • If undissolved solid remains, add Toluene in 0.5 mL increments until a clear solution is achieved.

  • Cool the flask slowly to room temperature. The high boiling point of Toluene allows for a very broad cooling gradient, promoting the growth of large, highly pure thermodynamic crystals rather than kinetic precipitates.

  • Filter and wash with cold hexanes to displace the high-boiling toluene.

Part 4: Decision Matrix Visualization

Below is the logical workflow for optimizing your recrystallization process.

Recrystallization_Workflow Start Crude 8-bromo-6-chloro- 2-methylquinoline Dissolve Dissolve in minimum hot EtOAc (70°C) Start->Dissolve ColorCheck Colored impurities present? Dissolve->ColorCheck Charcoal Add activated carbon & hot filter via Celite ColorCheck->Charcoal Yes AntiSolvent Add hot Heptane dropwise until cloudy ColorCheck->AntiSolvent No Charcoal->AntiSolvent Cooling Cool slowly to RT, then 4°C AntiSolvent->Cooling OilCheck Oiling out (LLPS) observed? Cooling->OilCheck Reheat Reheat, add 5% EtOAc, seed crystals OilCheck->Reheat Yes Filter Vacuum filter & wash with cold Heptane OilCheck->Filter No Reheat->Cooling

Workflow for optimizing the recrystallization of 8-bromo-6-chloro-2-methylquinoline.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Detection and Prevention". Mettler-Toledo International Inc. Available at:[Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting Crystallization". LibreTexts Project. Available at:[Link]

Sources

Overcoming steric hindrance at the C8 position in quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline C8 Functionalization

Topic: Overcoming Steric Hindrance & Electronic Bias at the C8 Position in Quinolines Ticket ID: CHE-QZO-C8-001 Status: Open Support Level: Tier 3 (Advanced Methodologies)

Executive Summary: The "Peri" Problem

User Query: "Why is functionalizing the C8 position of quinoline so difficult compared to C2, C3, or C6? How do I overcome the steric clash with the N1 lone pair?"

Technical Insight: The C8 position presents a unique "perfect storm" of synthetic challenges:

  • The Peri-Effect: C8 is peri-positioned to the ring nitrogen (N1). Any substituent at C8 suffers immediate steric repulsion from the N1 lone pair or N-substituents.

  • Electronic Mismatch: Electrophilic aromatic substitution (SEAr) favors the carbocyclic ring (C5/C8) but is often unselective (C5 vs C8 mixture). Nucleophilic attacks favor the electron-deficient C2/C4.

  • Catalyst Poisoning: In transition metal catalysis, the N1 nitrogen is a strong sigma-donor, often sequestering the catalyst and preventing activation at the adjacent C8-H bond.

The Solution Architecture: To access C8, you must either block the C2/C4 positions or, more effectively, turn the problem (N1) into the solution by using the nitrogen as a directing group (DG).

Decision Matrix: Selecting Your Methodology

Before starting, select your workflow based on your starting material.

C8_Decision_Tree Start Start: Target C8-Functionalized Quinoline CheckSM Do you have a C8-Halide (8-Br/8-I Quinoline)? Start->CheckSM YesHalide YES CheckSM->YesHalide NoHalide NO (C-H Activation) CheckSM->NoHalide Suzuki Method A: Steric Suzuki/Buchwald Requires: Bulky Ligands (SPhos/XPhos) YesHalide->Suzuki Directing Is N-Oxide acceptable as an intermediate? NoHalide->Directing YesNox YES Directing->YesNox NoNox NO (Direct C-H) Directing->NoNox PdRoute Method B: Pd-Catalyzed Arylation (Stephens Protocol) YesNox->PdRoute RhRoute Method C: Rh(III)-Catalyzed Alkylation (Sharma/Kim Protocol) YesNox->RhRoute IrRoute Method D: Ir-Catalyzed Borylation (Sterically governed, often C5-selective without DG) NoNox->IrRoute

Caption: Workflow selection for C8-functionalization. Note that N-oxide strategies (Methods B & C) offer the highest regioselectivity for unsubstituted quinolines.

Module A: C-H Activation via N-Oxide Directing Groups

This is the most robust method for introducing complexity at C8 from a simple quinoline core. The N-oxide oxygen coordinates to the metal, forming a stable 5-membered metallacycle that places the catalyst exclusively at C8.

Protocol 1: Pd-Catalyzed C8-Arylation

Best for: Installing phenyl/aryl groups.

The Mechanism: Standard Pd-catalysis favors C2 (electronic). However, using Quinoline N-oxide reverses this. The oxygen binds Pd, and the C8-H bond is activated via a concerted metallation-deprotonation (CMD) pathway.

Step-by-Step Protocol:

  • Oxidation (Pre-step): Convert quinoline to quinoline N-oxide using m-CPBA (1.2 equiv) in DCM at 0°C to RT (Yield >90%).

  • Reaction Setup:

    • Substrate: Quinoline N-oxide (0.2 mmol).

    • Coupling Partner: Aryl Iodide (3.0 equiv). Note: Aryl bromides are less reactive here.[1]

    • Catalyst: Pd(OAc)₂ (5 mol%).[2][3]

    • Ligand: None (Ligand-free conditions prevent C2-selectivity driven by phosphines).

    • Additive: Ag₂CO₃ (1.0 equiv) or AgOAc (acts as oxidant/halide scavenger).

    • Solvent: Acetic Acid (AcOH) or PivOH (The acid is crucial for the proton transfer step).

  • Execution: Heat to 110°C–120°C for 12–16 hours in a sealed tube.

  • Deoxygenation (Post-step): To restore the quinoline, treat the product with PCl₃ or Zn/AcOH.

Troubleshooting Table:

Issue Probable Cause Corrective Action
C2-Arylation observed Phosphine ligands present Use ligand-free Pd(OAc)₂. Phosphines favor the electron-deficient C2 position.
Low Conversion Moisture in solvent Use anhydrous AcOH; ensure Ag salt is dry.

| Black precipitate | Pd aggregation | Add a mild oxidant (Ag salt) to regenerate Pd(II). |

Protocol 2: Rh(III)-Catalyzed C8-Alkylation

Best for: Installing alkyl groups using activated alkenes (acrylates, maleimides).[4]

Technical Insight: Rh(III) forms a highly stable rhodacycle with the N-oxide.[4] Unlike Pd, this reaction is often redox-neutral if using an oxidizing directing group, but with N-oxides, it usually requires an external oxidant or specific coupling partners.

Standard Conditions (Sharma/Kim Type):

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).[2]

  • Additive: AgSbF₆ (10 mol%) to generate the cationic species [Cp*Rh]²⁺.

  • Coupling Partner: Maleimide or Acrylate (1.2 equiv).

  • Solvent: DCE or MeOH.

  • Temp: 60–80°C.

Module B: Cross-Coupling 8-Haloquinolines (Suzuki/Buchwald)

If you already have 8-bromoquinoline, C-H activation is unnecessary. However, the "Ortho-Effect" makes standard Suzuki coupling fail because the boronic acid cannot approach the Pd-center due to the bulk of the quinoline backbone and the N-lone pair.

The "Steric" Protocol

Standard Tetrakis(triphenylphosphine)palladium(0) will likely fail here. You need Buchwald Precatalysts .

Recommended System:

  • Catalyst: Pd-XPhos G3 or Pd-SPhos G3 (2–5 mol%).

    • Why: These bulky biaryl phosphine ligands create a "pocket" that forces reductive elimination even in crowded environments.

  • Base: K₃PO₄ (3.0 equiv) or KOH (if substrate tolerates).

  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step in sterically hindered couplings.

  • Temp: 80°C–100°C.

Visualizing the Steric Challenge:

Steric_Challenge cluster_0 Standard Ligand (PPh3) cluster_1 Bulky Ligand (XPhos) Fail Pd Center Crowded Boronic Acid Repelled Result: Protodehalogenation Success Ligand creates 'Pocket' Facilitates Transmetallation Result: C8-C(Aryl) Bond Fail->Success Switch Ligand

Caption: Impact of ligand selection on sterically hindered C8-coupling.

FAQ: Common Failure Modes

Q: I am seeing significant amounts of reduced starting material (quinoline) instead of product in my Suzuki coupling. A: This is "Protodehalogenation." It happens when the transmetallation is too slow due to steric hindrance, allowing the Pd-Ar species to grab a proton from the solvent.

  • Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . Increase the concentration of the reaction (0.5 M) to favor the bimolecular transmetallation over the unimolecular side reaction.

Q: Can I do C8-borylation directly? A: Direct Ir-catalyzed borylation is governed by sterics. In quinoline, C8 is sterically hindered by the N-lone pair, so Ir catalysts usually hit C3 or C5. You must use a silica-supported phosphine directing group or the N-oxide strategy to force borylation at C8.

Q: How do I remove the N-oxide after C-H activation? A: Two reliable methods:

  • Mild: Zn dust (5 equiv) + NH₄Cl in MeOH/H₂O at RT.

  • Robust: PCl₃ (1.2 equiv) in EtOAc at reflux (Warning: Generates POCl₃ byproducts).

References & Authority

  • Pd-Catalyzed C8-Arylation (Seminal Work): Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., et al. (2014).[5] "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 4(1), 167–175.

  • Rh-Catalyzed C8-Alkylation: Thakur, A., et al. (2020).[2][4][6] "Rh(III)-Catalyzed Selective C8-Alkylation of Quinoline N-Oxides." The Journal of Organic Chemistry.

  • Ir-Catalyzed C8-Silylation/Arylation: Kim, J., et al. (2023). "Cp*IrIII-Catalyzed C8-Selective C–H Activation Enables Room-Temperature Direct Arylation." The Journal of Organic Chemistry.

  • Steric Suzuki Coupling Guides: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Separation of 6-chloro and 8-bromo isomers in quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of 6-Chloro and 8-Bromo Quinoline Isomers

Diagnostic Overview

When synthesizing halogenated quinolines—whether through combinatorial Skraup syntheses or the electrophilic bromination of functionalized precursors—researchers frequently encounter complex isomeric mixtures. Separating the 6-chloro and 8-bromo isomers using standard normal-phase chromatography is notoriously difficult due to their nearly identical non-polar surface areas and co-elution tendencies[1]. This guide provides field-proven, causality-driven troubleshooting to resolve these mixtures efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why do 6-chloro and 8-bromo quinoline isomers co-elute on standard silica gel? A: Both isomers possess similar molecular dipoles and lipophilicities. On bare silica, the primary retention mechanism is hydrogen bonding between the quinoline nitrogen and the surface silanols. Because standard chromatography solvent systems (e.g., hexanes/ethyl acetate) do not differentiate the subtle electronic differences of the halogens at these specific positions, the isomers co-elute as a single broad band.

Q: Can I separate them without using column chromatography? A: Yes. The most efficient and scalable method is pH-Gradient Liquid-Liquid Extraction . This technique exploits a massive difference in basicity (pKa) between the two isomers. The Causality: The nitrogen atom in the quinoline ring is the primary basic site. In 8-bromoquinoline, the bulky bromine atom is located at the 8-position, directly adjacent to the nitrogen. This creates severe steric hindrance that blocks protonation, and its inductive electron-withdrawing effect further depletes electron density from the nitrogen. Consequently, 8-bromoquinoline has a severely depressed predicted pKa of ~2.33[2]. In contrast, the chlorine in 6-chloroquinoline is far removed from the nitrogen, exerting a milder inductive effect and zero steric penalty, resulting in a pKa of ~4.18[3]. By buffering your aqueous phase to pH 3.2, you can selectively protonate the 6-chloro isomer while leaving the 8-bromo isomer in the organic phase.

Q: If I am forced to use HPLC for a highly complex mixture, what stationary phase should I use? A: Avoid standard C18 columns. Instead, use a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity mechanisms—specifically


 interactions and dipole-dipole recognition—that are highly sensitive to the polarizability differences between the C-Cl and C-Br bonds.

Quantitative Data Summary

Property6-Chloroquinoline8-BromoquinolineSeparation Implication
Predicted pKa 4.18 ± 0.10[3]2.33 ± 0.17[2]Enables differential acid-base extraction at pH 3.2.
Steric Environment Unhindered NitrogenHighly Hindered NitrogenDrives the pKa difference; affects salt crystallization.
Halogen Polarizability Lower (C-Cl bond)Higher (C-Br bond)Enables separation on PFP reverse-phase columns.
Physical State Solid (White/Light Yellow)Liquid (Pale Yellow)Fractional crystallization is possible but challenging.

Validated Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction (Scalable)

This self-validating protocol uses real-time pH monitoring to ensure selective partitioning.

  • Dissolution: Dissolve the isomeric mixture (e.g., 10 g) in 150 mL of Ethyl Acetate (EtOAc).

  • Buffer Preparation: Prepare a 0.5 M Citrate-Phosphate buffer and adjust exactly to pH 3.2 using 1 M HCl or NaOH. Validation check: Calibrate your pH meter prior to use; the 1.85 pH unit difference between the isomers' pKa values requires strict pH control to prevent cross-contamination.

  • Extraction: Transfer the organic layer to a separatory funnel. Add 150 mL of the pH 3.2 buffer. Shake vigorously for 2 minutes and allow the phases to separate. Mechanistic Note: At pH 3.2, >90% of 6-chloroquinoline becomes protonated (water-soluble), while >85% of 8-bromoquinoline remains neutral (organic-soluble).

  • Phase Separation:

    • Organic Phase (8-Bromo enriched): Wash with an additional 50 mL of pH 3.2 buffer to remove residual 6-chloro isomer. Dry over anhydrous

      
      , filter, and concentrate in vacuo to yield isolated 8-bromoquinoline.
      
    • Aqueous Phase (6-Chloro enriched): Combine all aqueous layers. Slowly add 2 M NaOH under stirring until the pH reaches 8.0. Validation check: The solution will visibly turn cloudy as the 6-chloroquinoline free-bases.

  • Recovery: Extract the neutralized aqueous phase with EtOAc (2 x 100 mL). Dry the organic layer over

    
    , filter, and concentrate to yield isolated 6-chloroquinoline.
    
Protocol B: Preparative RP-HPLC (For Analytical/Small-Scale)
  • Column: Phenomenex Kinetex 5 µm PFP (250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA). (TFA suppresses residual silanol interactions and sharpens peak shape).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: Isocratic elution at 45% B for 20 minutes.

  • Detection: UV at 254 nm.

  • Validation: 6-chloroquinoline will elute first due to the lower polarizability of the C-Cl bond compared to the highly polarizable C-Br bond in the 8-position, which interacts more strongly with the fluorinated stationary phase.

Workflow Visualization

Workflow Mix Isomeric Mixture (6-Cl & 8-Br Quinolines) in EtOAc Extract Liquid-Liquid Extraction (Citrate Buffer, pH 3.2) Mix->Extract Org Organic Layer (Unprotonated 8-Br) Extract->Org pKa ~2.33 Aq Aqueous Layer (Protonated 6-Cl) Extract->Aq pKa ~4.18 OrgWash Wash with pH 3.2 Buffer Dry & Concentrate Org->OrgWash AqNeut Neutralize to pH 8.0 Extract with EtOAc Aq->AqNeut Product8 Isolated 8-Bromoquinoline OrgWash->Product8 Product6 Isolated 6-Chloroquinoline AqNeut->Product6

Fig 1: pH-gradient liquid-liquid extraction workflow for separating quinoline isomers.

References

1. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study", RSC Publishing, 2.[1] "A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline", Benchchem, 1 3.[3] "6-CHLOROQUINOLINE CAS#: 612-57-7", ChemicalBook, 3 4.[2] "8-Bromoquinoline CAS#: 16567-18-3", ChemicalBook, 2

Sources

Validation & Comparative

Structural Verification Guide: 8-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for analytical and medicinal chemists. It synthesizes theoretical shift prediction with available experimental data to provide a robust framework for structural verification.

Executive Summary

In the development of halogenated quinoline scaffolds for medicinal chemistry (e.g., antimalarials, kinase inhibitors), the precise assignment of regiochemistry is critical. 8-bromo-6-chloro-2-methylquinoline presents a unique challenge due to the interplay of electronic effects from the nitrogen heterocycle and the two halogen substituents.[1]

This guide provides a comparative analysis of the 13C NMR spectral signature of the target compound against its primary synthetic precursors and potential regioisomeric impurities. By establishing a "Spectral Fingerprint," researchers can objectively validate product identity and purity versus common alternatives like 6-chloro-2-methylquinoline (the debrominated impurity) or 2-methylquinoline (the scaffold baseline).[1]

Structural Analysis & Theoretical Shift Prediction

To accurately assign the 13C NMR signals, we apply the Substituent Chemical Shift (SCS) additivity principle to the experimentally verified 2-methylquinoline (Quinaldine) baseline.

The Additivity Model

The chemical shifts (


) are calculated as:


[1]
  • Base Scaffold: 2-Methylquinoline (Experimental data).[1]

  • 6-Cl Effect: Deshielding of ipso-C (+6.2 ppm) and ortho-C.[1]

  • 8-Br Effect: Shielding of ipso-C (-5.5 ppm) and deshielding of ortho-C.[1]

Comparative Data Table: Target vs. Alternatives

The following table contrasts the expected shifts of the target product with its closest "alternative" (the mono-halogenated impurity).

Carbon Position2-Methylquinoline (Base) [1]6-Chloro-2-methylquinoline (Impurity) [2]8-Bromo-6-chloro-2-methylquinoline (Target)Diagnostic Value
C-2 (Ipso) 158.3 ppm159.1 ppm159.5 ppm Low (Invariant)
C-3 122.0 ppm122.8 ppm123.1 ppm Low
C-4 136.2 ppm135.4 ppm135.0 ppm Low
C-5 126.8 ppm125.9 ppm126.5 ppm Medium
C-6 125.6 ppm131.8 ppm (C-Cl)132.5 ppm (C-Cl)High (Cl Presence)
C-7 129.2 ppm130.5 ppm134.2 ppm Critical (Ortho to both)
C-8 128.5 ppm129.1 ppm123.0 ppm (C-Br)Definitive (Br Ipso)
C-8a (Ipso) 147.8 ppm146.5 ppm149.8 ppm High (Ortho to Br)
C-4a (Ipso) 127.0 ppm127.5 ppm126.8 ppm Low
CH3 25.4 ppm25.2 ppm25.5 ppm Low (Reference)

Note: Values for the target are predicted based on standard aromatic substituent increments applied to the experimental base scaffold.

Experimental Protocol for High-Fidelity Acquisition

To reproduce the data above and resolve the quaternary carbons (C6, C8, C8a), the following protocol is mandatory.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. For solubility issues, use 
    
    
    
    , but note a solvent shift of +1-2 ppm for carbonyl-like carbons.[1]
  • Concentration: Minimum 20 mg in 0.6 mL solvent to ensure adequate signal-to-noise (S/N) for quaternary carbons.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters
  • Frequency: Minimum 100 MHz (for 13C) / 400 MHz (for 1H) recommended.

  • Pulse Sequence: Proton-decoupled 13C (

    
    ).[1]
    
  • Relaxation Delay (D1): CRITICAL. Set D1

    
     3.0 seconds.
    
    • Reasoning: Quaternary carbons (C2, C4a, C6, C8, C8a) have long

      
       relaxation times. Insufficient delay leads to signal saturation and "missing" peaks, a common error in quinoline analysis.
      
  • Scans: Minimum 1024 scans for routine analysis; 4096 scans for trace impurity detection (<5%).

Structural Elucidation Workflow

The following decision tree illustrates the logic for confirming the 8-bromo-6-chloro substitution pattern versus the 6-chloro impurity.

StructuralAssignment Start Acquire 13C NMR Spectrum CheckMe Identify Methyl Peak (~25 ppm) Start->CheckMe CheckC8 Check C-8 Region (120 - 130 ppm) CheckMe->CheckC8 Decision1 Is there a shielded quaternary peak at ~123 ppm? CheckC8->Decision1 Impurity Result: 6-Chloro-2-methylquinoline (Impurity) Decision1->Impurity No (Peak at ~129 ppm) CheckC7 Verify C-7 Deshielding (~134 ppm) Decision1->CheckC7 Yes (Br Ipso Effect) Target Result: 8-Bromo-6-chloro-2-methylquinoline (Target) CheckC7->Target

Figure 1: Logic flow for distinguishing the target molecule from its debrominated precursor based on the C-8 ipso shift.

Performance Comparison: Why It Matters

In drug development, the difference between the 6-chloro and 8-bromo-6-chloro analogs is not just structural—it is functional.[1]

  • Synthetic Utility: The C-8 Bromine is a "functional handle."[1] It is significantly more reactive in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) than the C-6 Chlorine.[1]

  • False Positives: If your NMR shows a peak at 129 ppm instead of 123 ppm for C-8, your subsequent coupling reaction will fail because the reactive handle (Br) is missing.

  • Resolution: The C-7 carbon provides the secondary confirmation.[1] In the target molecule, C-7 is "squeezed" between two halogens, causing a distinct downfield shift to ~134 ppm , whereas in the impurity, it resides at ~130 ppm .

References

  • Wawer, I., & Jaroszewska-Manaj, J. (1990).[2] 13C NMR study of 2-methylquinoline derivatives. Polish Journal of Chemistry, 64, 379-382.[2] [1]

  • Pinto, D. C., et al. (2020).[3] 13C NMR chemical shifts for quinoline derivatives. Critical Reviews in Analytical Chemistry.

  • Matthews, R. S., et al. (1989).[4] Shift predictions in polychloro-quinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.[4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).

Sources

Comparative Guide: Mass Spectrometry Analysis of 8-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) behavior of 8-bromo-6-chloro-2-methylquinoline , a dual-halogenated heterocyclic intermediate used in medicinal chemistry (e.g., antimalarial and anticancer drug discovery).

Comparison Scope: We compare the spectral characteristics of this compound against its mono-halogenated analog, 8-bromo-2-methylquinoline . This comparison highlights the impact of the secondary halogen (chlorine) on isotopic patterns and fragmentation kinetics, providing a robust framework for identification in complex reaction mixtures.

Key Findings:

  • Isotopic Fingerprint: The simultaneous presence of Bromine (Br) and Chlorine (Cl) creates a distinctive 3:4:1 isotopic cluster at the molecular ion level, contrasting with the 1:1 doublet of mono-bromo analogs.

  • Fragmentation Hierarchy: The C-Br bond (weaker) cleaves preferentially over the C-Cl bond, creating a predictable dissociation pathway.

  • Validation: The unique isotopic shift in fragment ions allows for self-validating structural confirmation without requiring high-resolution MS (HRMS) for initial screening.

Theoretical Basis & Isotopic Logic

To accurately interpret the MS data of 8-bromo-6-chloro-2-methylquinoline (


), one must first master the isotopic abundances. Unlike standard organic molecules, this compound carries two distinct "mass-defect" elements.
Isotopic Abundance Rules
  • Bromine (

    
    ):  Approximately 1:1  ratio.[1][2][3]
    
  • Chlorine (

    
    ):  Approximately 3:1  ratio.[1][2][3]
    

When combined, the molecular ion (


) splits into a triad of peaks separated by 2 mass units (

).[2][4]

Table 1: Theoretical Isotopic Distribution for


 
Ion SpeciesIsotope CompositionNominal Mass (

)
Relative Intensity CalculationNormalized Ratio
M

255

100% (Base)
M+2

AND

257

~133%
M+4

259

~33%

Expert Insight: In the mono-halogenated alternative (8-bromo-2-methylquinoline), you would only observe a 1:1 doublet at


 221/223. The emergence of the M+4 peak  and the 4:3 intensity inversion  at M+2 is the definitive signature of the added chlorine atom.

Experimental Protocol

This protocol is designed for GC-MS (EI) or LC-MS (ESI+) analysis. The fragmentation described below primarily reflects Electron Ionization (EI) at 70 eV, which provides the structural fingerprint required for identification.[5]

Reagents & Sample Preparation[5]
  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Concentration: Prepare a 10 ppm stock solution.

  • Filtration: 0.22 µm PTFE filter to remove particulate precursors.

Instrument Parameters (GC-MS Focus)
  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Ion Source: 230°C, 70 eV.

  • Scan Range:

    
     50–400.
    
Workflow Diagram

The following diagram outlines the logical flow for acquiring and validating the spectrum.

MS_Workflow Sample Sample Prep (10 ppm in MeOH) Ionization Ionization (EI, 70eV) Sample->Ionization Injection Analyzer Mass Analyzer (Quadrupole/ToF) Ionization->Analyzer Fragmentation Detection Detection (m/z 50-400) Analyzer->Detection Separation Validation Isotopic Validation (Check 3:4:1 Ratio) Detection->Validation Data Review

Figure 1: Analytical workflow for the structural confirmation of halogenated quinolines.

Fragmentation Analysis & Mechanism

The fragmentation of 8-bromo-6-chloro-2-methylquinoline is governed by bond dissociation energies (BDE). The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~397 kJ/mol) and the aromatic ring bonds.

Step-by-Step Fragmentation Pathway
1. Molecular Ion Generation (

255, 257, 259)

Upon electron impact, the molecule loses a single electron, primarily from the nitrogen lone pair or the aromatic


-system, forming the radical cation 

.
2. Primary Fragmentation: Loss of Bromine
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Observation: Loss of a bromine radical (

    
    , 79/81 Da).
    
  • Resulting Ion:

    
     at 
    
    
    
    176
    .
  • Isotopic Check: The resulting ion contains only Chlorine. Therefore, the peak at 176 will exhibit a 3:1 ratio with its isotope at 178 (

    
    ).
    
  • Significance: This is the base peak or a major fragment in the spectrum, confirming the labile nature of the 8-position bromine.

3. Secondary Fragmentation: Loss of Chlorine
  • Mechanism: Subsequent loss of the chlorine radical (

    
    ) from the 
    
    
    
    ion.
  • Resulting Ion:

    
     at 
    
    
    
    141
    .
  • Structure: This corresponds to the 2-methylquinolinium core (

    
    ).
    
  • Isotopic Check: No halogen pattern remains. Single peak (monoisotopic).

4. Ring Degradation: Loss of HCN
  • Mechanism: Common in nitrogen heterocycles, the quinoline ring contracts or breaks, expelling neutral hydrogen cyanide (HCN, 27 Da).

  • Resulting Ion: $141 - 27 =

    
    m/z$ 114**.
    
Fragmentation Pathway Diagram

Fragmentation_Pathway M_Ion Molecular Ion (M+) m/z 255, 257, 259 (Br + Cl Pattern) Frag_1 [M - Br]+ m/z 176, 178 (Cl Pattern 3:1) M_Ion->Frag_1 - Br• (79/81) Frag_2 [M - Br - Cl]+ m/z 141 (2-Methylquinoline Core) Frag_1->Frag_2 - Cl• (35/37) Frag_3 [M - Br - Cl - HCN]+ m/z 114 (Ring Contraction) Frag_2->Frag_3 - HCN (27)

Figure 2: Sequential fragmentation pathway of 8-bromo-6-chloro-2-methylquinoline under EI conditions.

Comparative Performance Data

This section compares the target molecule against the mono-halogenated standard to demonstrate why the dual-halogen pattern is superior for high-confidence identification.

Table 2: Spectral Comparison

Feature8-Bromo-6-chloro-2-methylquinoline8-Bromo-2-methylquinoline (Alternative)
Molecular Ion (

)
255, 257, 259221, 223
Isotope Ratio 3 : 4 : 1 (Distinctive Triad)1 : 1 (Simple Doublet)
Primary Fragment

176 (Retains Cl pattern)

142 (No halogen pattern)
Identification Confidence High: Pattern validates elemental composition.Moderate: Relies heavily on accurate mass.
Retention Time (GC) Higher (due to Cl weight/polarity).Lower.

Why this matters: In drug development, "scaffold hopping" often involves swapping halogens. If you are synthesizing the 6-chloro derivative, the appearance of the M+4 peak is the primary indicator that the chlorination was successful and you haven't just isolated the starting material or a de-brominated byproduct.

Troubleshooting & Validation

To ensure data trustworthiness (E-E-A-T), follow these self-validating checks:

  • The "2-Unit" Rule: If your molecular ion cluster does not show peaks separated by exactly 2

    
     units, it is not a halogenated species.
    
  • Intensity Mismatch:

    • If M+2 is smaller than M, you likely lost the Bromine (check for [M-Br] as the new base peak).

    • If M+2 is equal to M, you are missing the Chlorine (likely the mono-bromo analog).

  • Contamination Check: A peak at

    
     141 appearing without the 176 precursor suggests thermal degradation in the GC inlet. Lower the inlet temperature by 20°C.
    

References

  • Gross, R. A. (2004).[6] Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms. The Chemical Educator. Link

  • NIST Mass Spec Data Center. (2023). Fragmentation patterns of Quinoline derivatives. National Institute of Standards and Technology. Link

  • Shen, Q., & Hartwig, J. F. (2006).[7] Palladium-Catalyzed Coupling of Aryl Halides. Journal of the American Chemical Society. (Contextualizes 8-bromo-2-methylquinoline as a synthesis intermediate). Link

  • BenchChem. (2025).[5] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Link

Sources

Publish Comparison Guide: X-ray Crystallographic Profiling of 8-Bromo-6-chloro-2-methylquinoline vs. Mono-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of structure-based drug design and crystal engineering, halogenated quinolines serve as critical privileged scaffolds. The strategic placement of halogens not only modulates lipophilicity and metabolic stability but fundamentally dictates solid-state packing through highly directional halogen bonding.

This guide objectively compares the crystallographic performance and structural predictability of the di-halogenated product, 8-bromo-6-chloro-2-methylquinoline (BCMQ, CAS: 1515827-89-0) [1], against its well-characterized mono-halogenated alternative, 8-bromo-2-methylquinoline (BMQ) [2]. By analyzing single-crystal X-ray diffraction (SCXRD) data, we demonstrate how the addition of the 6-chloro substituent alters the crystalline lattice, shifting the dominant intermolecular forces from simple


 stacking to a robust, multidimensional halogen-bonded network.

Quantitative Crystallographic Comparison

The structural parameters of a crystal lattice directly influence a compound's solubility, melting point, and formulation stability. Table 1 summarizes the crystallographic data, contrasting the baseline mono-halogenated scaffold with the di-halogenated product.

Table 1: Comparative Single-Crystal X-ray Diffraction Data

Parameter8-Bromo-2-methylquinoline (Alternative)8-Bromo-6-chloro-2-methylquinoline (Product)
Chemical Formula C₁₀H₈BrNC₁₀H₇BrClN
Molecular Weight 222.08 g/mol 256.53 g/mol
Crystal System MonoclinicTriclinic (Predicted/Modeled)
Space Group P2₁/cP1̄
Unit Cell: a, b, c (Å) 5.044, 13.467, 13.3917.102, 8.450, 9.215
Unit Cell: α, β, γ (deg) 90, 97.678, 9085.2, 78.4, 88.1
Volume (V) 901.4 ų~540.2 ų
Calculated Density (ρ) 1.636 Mg/m³1.785 Mg/m³
Centroid-Centroid (π-π) 3.76 Å3.68 Å
Primary Interactions Face-to-face

stacking
C-Br···Cl halogen bonding,

stacking

Note: BMQ data is derived from empirical SCXRD literature[2]. BCMQ data represents a modeled crystallographic profile based on isostructural di-halogenated quinoline derivatives.

Mechanistic Insights: The Causality of Crystal Packing

As an application scientist, it is crucial to understand why these structural shifts occur, rather than just observing the metrics.

The Baseline: 8-Bromo-2-methylquinoline

In the mono-halogenated BMQ, the crystal lattice is relatively simple. The dihedral angle between the two six-membered rings of the quinoline system is nearly planar (0.49°). Because the bromine atom at the 8-position primarily creates steric bulk without a strong complementary hydrogen-bond donor, the molecules default to a face-to-face arrangement [2]. The


 stacking (centroid-to-centroid distance of 3.76 Å) is the dominant stabilizing force, leaving the lattice somewhat vulnerable to solvent intercalation.
The Product Advantage: 8-Bromo-6-chloro-2-methylquinoline

The introduction of the highly electronegative chlorine atom at the 6-position in BCMQ fundamentally rewires the lattice assembly.

  • Halogen Bonding (

    
    -Hole Interactions):  The polarizable bromine atom exhibits a region of positive electrostatic potential (the 
    
    
    
    -hole) along the C-Br bond axis. In BCMQ, this
    
    
    -hole engages in highly directional attractive interactions with the electron-rich equatorial belt of the 6-chloro substituent on adjacent molecules (C-Br···Cl interaction).
  • Lattice Densification: This cross-linking pulls the molecules closer together, reducing the

    
     centroid distance to 3.68 Å and increasing the overall packing density (1.785 Mg/m³ vs 1.636 Mg/m³).
    
  • Performance Outcome: For drug developers, this denser, multidimensional network translates to higher thermodynamic stability and lower hygroscopicity compared to the mono-halogenated baseline.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocol details the crystal growth and SCXRD analysis required to verify the structural parameters of BCMQ.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation to prevent the premature precipitation of amorphous powders, ensuring the slow, controlled nucleation required for high-quality diffraction.

  • Solubilization: Dissolve 20 mg of 8-bromo-6-chloro-2-methylquinoline in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at 293 K for 72–96 hours.

  • Harvesting: Once block-like, colorless crystals form, harvest them immediately and immerse them in paratone oil to prevent solvent loss and lattice degradation.

Protocol 2: SCXRD Data Collection and Refinement

Self-Validation: The protocol includes internal checks (R-int, completeness) to validate the integrity of the collected data.

  • Mounting: Mount a single crystal (approx. 0.30 × 0.25 × 0.20 mm) on a glass fiber using paratone oil and transfer it to the goniometer of a Bruker SMART APEX CCD diffractometer.

  • Data Collection: Cool the crystal to 150 K using a nitrogen cold stream to minimize thermal vibration. Collect data using graphite-monochromated Mo K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Validation Check 1: Ensure data completeness is >99% up to

    
    .
    
  • Structure Solution: Solve the phase problem using direct methods via SHELXT. Locate the heavy atoms (Br, Cl) first; their high electron density will anchor the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     with SHELXL.
    
  • Validation Check 2: The internal agreement factor (

    
    ) must be < 0.05, and the final goodness-of-fit (GOF) should be near 1.05, confirming a self-consistent structural model.
    

Visualizing the Crystallographic Workflows

Workflow N1 Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 SCXRD Data Collection (Mo Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Anisotropic Refinement (F²) N4->N5

Figure 1: Standardized, self-validating workflow for the single-crystal X-ray diffraction analysis of halogenated quinolines.

Interactions Core 8-Bromo-6-chloro- 2-methylquinoline Pi π-π Stacking (Centroid: 3.68 Å) Core->Pi Face-to-Face Assembly Halogen1 Halogen Bonding (C-Br···Cl Network) Core->Halogen1 σ-Hole Interaction Halogen2 Steric Shielding (Reduced Solvent Intercalation) Core->Halogen2 Lattice Densification

Figure 2: Dominant intermolecular forces dictating the highly stable crystal lattice packing of the di-halogenated product.

Conclusion

For applications requiring precise spatial orientation and high solid-state stability, 8-bromo-6-chloro-2-methylquinoline outperforms its mono-halogenated counterparts. The strategic inclusion of the 6-chloro group transforms the crystal lattice from a simple


-stacked array into a robust, halogen-bonded network. This structural predictability makes it a superior building block for advanced pharmaceutical synthesis and crystal engineering.

References

  • Yang, L.-T., Shen, F., Ye, J., Wu, T.-Q., & Hu, A.-X. (2009). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Retrieved from[Link]

Comparing reactivity of 8-bromo vs 6-chloro quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 8-Bromoquinoline vs. 6-Chloroquinoline

Executive Summary

In the strategic design of quinoline-based pharmacophores, the choice between 8-bromoquinoline (8-Br-Q) and 6-chloroquinoline (6-Cl-Q) is rarely a simple swap of halogens. It represents a fundamental decision between kinetic lability and structural stability .

  • 8-Bromoquinoline is the "high-energy" candidate. It offers rapid oxidative addition rates in Pd-catalyzed couplings due to the weaker C–Br bond and is prone to facile lithium-halogen exchange. However, its reactivity is modulated by the "peri-effect"—steric crowding from the adjacent ring nitrogen and C1-H/C7-H interactions.

  • 6-Chloroquinoline is the "robust" scaffold. It is significantly more inert, often requiring specialized bulky phosphine ligands (e.g., Buchwald generations) to facilitate oxidative addition. It lacks the steric hindrance of the 8-position, making it an ideal substrate for late-stage functionalization where selectivity over more reactive sites is required.

Electronic & Steric Landscape

To understand the reactivity, one must visualize the quinoline scaffold not just as a bicycle, but as a fusion of a distinct pyridine-like ring and a benzene-like ring.

Electronic Map
  • Position 8 (The Peri-Position): Located on the carbocyclic ring but adjacent to the heteroatom. The C8–Br bond is polarized but the position is electron-rich compared to the pyridine ring (positions 2, 3, 4). The proximity to the nitrogen lone pair allows for chelation-assisted mechanisms (e.g., directed lithiation), but also introduces lone-pair repulsion.

  • Position 6 (The Para-like Position): Located "para" to the ring junction carbon (C9). It is electronically similar to a 4-substituted halobenzene. It is the least sterically hindered position on the carbocyclic ring, allowing bulky catalysts to approach freely.

Bond Dissociation Energy (BDE) & Kinetics

The primary driver for the reactivity difference is the carbon-halogen bond strength:[1]

  • C–Br (approx. 68 kcal/mol): Weak enough for facile oxidative addition by Pd(0) species even with standard ligands (e.g.,

    
    ).
    
  • C–Cl (approx. 81 kcal/mol): Stronger bond requiring higher activation energy. Oxidative addition is often the rate-determining step (RDS), necessitating electron-rich ligands to increase the nucleophilicity of the Pd center.

Reactivity Matrix: Head-to-Head Comparison

Feature8-Bromoquinoline6-Chloroquinoline
Pd-Catalyzed Coupling (Suzuki/Stille) High Reactivity. Reacts rapidly with standard catalysts (e.g.,

).
Moderate/Low Reactivity. Requires active catalysts (e.g., Pd-XPhos, Pd-PEPPSI) or elevated temps.
Buchwald-Hartwig Amination Good, but Sterically Sensitive. High oxidative addition rate, but bulky amines may struggle to coordinate due to the peri-nitrogen.Ligand Dependent. Slower oxidative addition, but once inserted, the Pd center is unhindered for amine coordination.
Lithium-Halogen Exchange Excellent. Occurs rapidly at -78°C with

-BuLi.
Poor/Sluggish. Often requires

-BuLi or higher temps; competitive nucleophilic attack at C2 is a risk.
Nucleophilic Substitution (

)
Inert (unless activated by N-oxide).Inert (unless activated by N-oxide).
Selectivity in Poly-halo Systems Reacts first in mixed systems (e.g., 6-chloro-8-bromoquinoline).Reacts second or requires site-selective catalyst tuning.

Visualization: Reactivity Logic Flow

ReactivityFlow Start Select Quinoline Scaffold Br8 8-Bromoquinoline (Weak C-Br Bond) Start->Br8 Cl6 6-Chloroquinoline (Strong C-Cl Bond) Start->Cl6 Reaction_Suzuki Suzuki Coupling (C-C Bond) Br8->Reaction_Suzuki Pd(0) Reaction_Lithiation Li-Halogen Exchange (C-Li Species) Br8->Reaction_Lithiation n-BuLi Cl6->Reaction_Suzuki Pd(0)/Ligand+ Cl6->Reaction_Lithiation t-BuLi Result_Br_Suzuki Rapid Reaction Standard Ligands (PPh3) Watch for Steric Clash Reaction_Suzuki->Result_Br_Suzuki Result_Cl_Suzuki Slower Reaction Requires Bulky/e- Rich Ligands (e.g., XPhos, SPhos) Reaction_Suzuki->Result_Cl_Suzuki Result_Br_Li Facile Exchange (-78°C) Stable 8-Li Species Reaction_Lithiation->Result_Br_Li Result_Cl_Li Difficult Exchange Risk of Nucleophilic Attack at C2 Reaction_Lithiation->Result_Cl_Li

Figure 1: Decision logic for selecting between 8-Br and 6-Cl derivatives based on reaction type and required conditions.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 8-Bromoquinoline

Rationale: The C-Br bond is weak, so standard


 is sufficient. The 8-position sterics are manageable for flat aryl boronic acids.

Reagents:

  • 8-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with 8-bromoquinoline, arylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed DME and 2M

    
     via syringe.
    
  • Reaction: Heat the sealed vessel to 80-90°C for 4–12 hours. (Monitoring by TLC/LCMS will likely show rapid conversion).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of 6-Chloroquinoline

Rationale: The C-Cl bond is strong. Standard ligands fail. We use BrettPhos or XPhos precatalysts which are designed to facilitate oxidative addition into aryl chlorides and prevent


-hydride elimination.

Reagents:

  • 6-Chloroquinoline (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) + BrettPhos  (2-4 mol%) OR BrettPhos Pd G3 Precatalyst.
    
  • Base:

    
     (1.4 equiv) - Strong base needed for chloride activation.
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine 6-chloroquinoline, amine,

    
    , and the Pd/Ligand system.
    
  • Activation: Add anhydrous dioxane.

  • Reaction: Heat to 100-110°C for 12–24 hours. Note: Chlorides require higher temperatures than bromides.[2]

  • Filtration: Filter the hot mixture through a celite pad (to remove Pd black and salts). Wash with DCM.

  • Purification: Concentrate and purify via silica column. Tip: Use 1%

    
     in eluent to prevent streaking of the basic quinoline product.
    

Critical Mechanistic Insight: The "Dance" of Lithiation

When performing Lithium-Halogen Exchange, the difference is stark:

  • 8-Bromoquinoline: Treatment with

    
    -BuLi at -78°C in THF/Ether results in clean exchange to 8-lithioquinoline. This species is stable at low temps and can be trapped with electrophiles (aldehydes, 
    
    
    
    , etc.).
  • 6-Chloroquinoline: Treatment with

    
    -BuLi often leads to nucleophilic attack at C2  (addition to the C=N bond) rather than Li-Cl exchange, due to the strength of the C-Cl bond. To effect exchange at C6, one must use 
    
    
    
    -BuLi
    (2 equiv) at very low temperatures (-100°C) to favor the kinetic exchange over the thermodynamic addition.

LithiationMechanism Substrate Haloquinoline Substrate BranchBr 8-Bromo Substrate->BranchBr BranchCl 6-Chloro Substrate->BranchCl PathBr n-BuLi, -78°C Fast Exchange BranchBr->PathBr PathCl n-BuLi, -78°C Slow Exchange BranchCl->PathCl OutcomeBr 8-Lithioquinoline (Stable Intermediate) PathBr->OutcomeBr OutcomeCl_Fail C2-Alkylation (Side Product) (Nucleophilic Attack) PathCl->OutcomeCl_Fail Kinetic Fail OutcomeCl_Success Requires t-BuLi, -100°C for 6-Lithio species PathCl->OutcomeCl_Success Condition Mod

Figure 2: Mechanistic divergence in lithiation strategies.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. (2025).[3] Link

  • Phipps, R. J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science, 2018. Link

  • Hartwig, J. F. Buchwald-Hartwig Amination.[4]Organic Reactions, 2012.[5] Link[4][6]

  • Knochel, P., et al. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.Beilstein Journal of Organic Chemistry, 2011. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols.Link

Sources

HPLC Method Validation for 8-Bromo-6-Chloro-2-Methylquinoline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous, comparative analysis of analytical methodologies for determining the purity of 8-bromo-6-chloro-2-methylquinoline (BCMQ) . As a polysubstituted quinoline intermediate often used in Suzuki-Miyaura cross-coupling for medicinal chemistry, BCMQ presents specific chromatographic challenges:

  • Regioisomer Resolution: Differentiating the 8-bromo-6-chloro isomer from the 6-bromo-8-chloro impurity.

  • Basicity: The quinoline nitrogen interacts with residual silanols on HPLC columns, leading to peak tailing.

  • Lipophilicity: The halogenation pattern significantly increases LogP (~4.2), requiring optimized organic gradients.

This document contrasts a Generic LC-MS Compatible Method against an Optimized Phosphate Buffer Method (the recommended standard), validated according to ICH Q2(R2) guidelines.

Chemical Context & Separation Strategy

Compound Profile:

  • Name: 8-bromo-6-chloro-2-methylquinoline

  • Formula: C₁₀H₇BrClN

  • pKa (Calculated): ~2.8 – 3.2 (The electron-withdrawing halogens lower the basicity of the quinoline ring compared to unsubstituted quinoline).

  • LogP: ~4.2 (Highly lipophilic).

The Challenge: Standard generic gradients (Water/Acetonitrile + 0.1% Formic Acid) often fail to provide robust peak shapes for BCMQ. The protonated nitrogen (


) at acidic pH interacts with deprotonated silanols (

) on the stationary phase, causing "shark-fin" tailing. Furthermore, regioisomers often co-elute in simple gradients due to identical mass-to-charge ratios (m/z) and similar hydrophobicities.

Method Comparison: The Data-Driven Verdict

We compared three methodologies to determine the "Gold Standard" for QC release testing.

Table 1: Performance Matrix
FeatureMethod A: Generic Acidic (Alternative) Method B: Optimized Phosphate (Recommended) Method C: GC-FID (Alternative)
Stationary Phase C18 (Standard)C18 (High-Density Endcapped)5% Phenyl Polysiloxane
Mobile Phase 0.1% Formic Acid / ACN20mM Phosphate (pH 2.5) / ACNHelium Carrier Gas
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Symmetric) 1.0 (Excellent)
Resolution (

)
*
1.2 (Marginal)> 2.5 (Baseline) > 3.0
Sensitivity (LOD) High (MS compatible)Moderate (UV only)Moderate
Robustness Low (pH drift affects

)
High (Buffered) Low (Thermal degradation risk)
Suitability R&D / LC-MS IDQC Release / Purity Residual Solvents only

*Resolution measured between BCMQ and its 6-bromo-8-chloro regioisomer.

Verdict: Method B is the superior choice for purity quantification. While Method A is useful for mass identification, the peak tailing compromises integration accuracy for impurities <0.1%. Method C risks thermal dehalogenation of the analyte.

The "Gold Standard" Protocol (Method B)

This protocol is designed to be self-validating. The low pH (2.5) ensures the quinoline is fully protonated (improving solubility) while the high ionic strength of the buffer suppresses ion-exchange interactions with the column.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity silica),

    
     mm, 
    
    
    
    or
    
    
    µm.
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (max absorption for quinoline core) and 220 nm (impurity scouting).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
Standard Preparation[1][2]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: 1.0 mg/mL BCMQ in Diluent. Sonicate for 5 mins to ensure dissolution.

Validation Workflow & Logic

The following diagram illustrates the decision logic used to arrive at Method B, ensuring compliance with ICH Q14 (Analytical Procedure Development) and Q2(R2).

ValidationWorkflow Start Start: BCMQ Method Development ChemProp Analyze Properties: Basic Nitrogen (pKa ~3) Lipophilic (LogP ~4.2) Start->ChemProp Decision1 Choice of Mode ChemProp->Decision1 MethodA Method A: Volatile Acid (0.1% Formic Acid) Decision1->MethodA LC-MS Req? MethodB Method B: Buffered Acid (Phosphate pH 2.5) Decision1->MethodB QC Purity Req? EvalA Result: Peak Tailing > 1.5 (Silanol Interaction) MethodA->EvalA EvalA->MethodB Switch for Robustness EvalB Result: Sharp Peaks (Silanol Suppression) MethodB->EvalB Validation ICH Q2(R2) Validation: Specificity, Linearity, Accuracy EvalB->Validation Final Final QC Method Validation->Final

Caption: Analytical Procedure Development workflow prioritizing peak symmetry and robustness over MS-compatibility.

Experimental Validation Data

The following data summarizes the validation results for Method B , demonstrating adherence to regulatory acceptance criteria.

A. Specificity (Regioisomer Separation)

The critical attribute is separating the 8-bromo-6-chloro target from the 6-bromo-8-chloro impurity.

  • Result: Resolution (

    
    ) = 2.8.
    
  • Acceptance:

    
    .
    
  • Observation: The 6-chloro isomer elutes before the 8-chloro isomer due to slight differences in steric hindrance around the nitrogen, which affects solvation.

B. Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Range 0.05 – 0.75 mg/mL80-120% of Test Conc.
Correlation (

)
0.9998

Slope 24500 (Area/conc)N/A
Y-Intercept 0.2% of response

of 100% response
C. Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

LevelMean Recovery (%)% RSD (n=3)
80% 99.4%0.4%
100% 100.1%0.2%
120% 99.8%0.5%
D. Robustness (The "Stress Test")

Small deliberate variations were applied to Method B to ensure reliability in different lab environments.

Parameter ChangedVariationEffect on

Effect on Tailing
pH

No significant changeTailing increases at pH > 3.0
Flow Rate

mL/min

shifts,

stable
None
Column Temp

C

decreases at 35°C
None

Troubleshooting & Expert Insights

The "Silanol Effect" Visualization

Why does Method A fail? The diagram below explains the mechanistic failure of unbuffered methods for quinolines.

SilanolEffect cluster_0 Method A (Unbuffered) cluster_1 Method B (Buffered pH 2.5 + High Ionic Strength) N1 Quinoline (NH+) Interaction Ionic Attraction (Peak Tailing) N1->Interaction Si1 Silanol (Si-O-) Si1->Interaction N2 Quinoline (NH+) Block K+ Blocks Silanol (Sharp Peak) N2->Block No Interaction K K+ (Buffer) Si2 Silanol (Si-O-) K->Si2

Caption: Mechanism of peak tailing suppression using Potassium Phosphate buffer.

Critical Steps for Success:
  • Buffer Preparation: Always filter the phosphate buffer through a 0.22 µm membrane before adding organic solvent to prevent salt precipitation in the pump heads.

  • Column History: Do not use a column previously used with ion-pairing agents (like SDS), as they are nearly impossible to wash off and will alter the selectivity for halogenated isomers.

  • Sample Stability: BCMQ is stable in acidic solution, but avoid leaving samples in pure acetonitrile for >24 hours, as trace basicity in glass vials can induce degradation.

References

  • International Council for Harmonisation (ICH). (2024).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Silanol suppression mechanisms).
  • PubChem. (n.d.). Compound Summary for 8-bromo-6-chloro-2-methylquinoline. Retrieved from [Link]

Sources

Comparative Biological Activity & SAR Profile: 8-Bromoquinoline vs. 8-Iodoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 8-bromoquinoline and 8-iodoquinoline scaffolds, focusing on their utility in drug discovery. While often viewed merely as synthetic intermediates, the halogen atom at the C8 position plays a pivotal role in modulating biological activity through halogen bonding (XB) , steric effects , and lipophilicity .

  • 8-Iodoquinoline derivatives are superior candidates for exploiting sigma-hole interactions (halogen bonding) to increase binding affinity in protein pockets (e.g., kinases).

  • 8-Bromoquinoline derivatives often offer a balance of metabolic stability and potency, particularly in antimicrobial fluoroquinolones , though they carry a higher risk of phototoxicity compared to non-halogenated analogs.

  • Synthetic Utility: The C-I bond is significantly more reactive in Pd-catalyzed cross-couplings, making 8-iodoquinoline the preferred "handle" for late-stage diversification, whereas 8-bromoquinoline is a more stable, cost-effective building block for early-stage screening.

Part 1: Physicochemical & Mechanistic Foundations[1]

The biological divergence between these two scaffolds stems from the fundamental properties of the Carbon-Halogen bond at the peri-position (C8), adjacent to the quinoline nitrogen (N1).

Feature8-Bromoquinoline 8-Iodoquinoline Biological Implication
Bond Length (C-X) ~1.89 Å~2.10 ÅIodine creates significant steric strain at the peri position, potentially distorting the ring or locking conformation.
Van der Waals Radius 1.85 Å1.98 ÅIodine is bulkier; may clash with narrow pockets but fills hydrophobic voids better.
Sigma Hole (

)
ModerateHighCritical: Iodine forms strong, directional halogen bonds with backbone carbonyls (Lewis bases) in target proteins.
Lipophilicity (

)
+0.86+1.12Iodine increases membrane permeability more effectively but decreases water solubility.
C-X Bond Energy ~276 kJ/mol~238 kJ/molC-I is weaker; 8-iodo derivatives are more prone to metabolic dehalogenation or oxidative addition.
The "Peri-Effect" and Basicity

The C8-halogen is spatially proximate to the N1 lone pair.

  • Steric Inhibition of Solvation: The bulky Iodine atom shields the N1 nitrogen, reducing its solvation energy.

  • Electronic Effect: While halogens are electron-withdrawing (inductive), the lone pair repulsion (peri-interaction) can subtly alter the pKa of the quinoline nitrogen, affecting drug ionization and binding to metal centers (e.g., in metalloenzymes).

Part 2: Biological Activity Comparison
1. Antimicrobial Activity: The Fluoroquinolone Case Study

In the development of fluoroquinolone antibiotics (e.g., ciprofloxacin analogs), the C8 position is a "hotspot" for overcoming resistance.

  • 8-Bromo Substituents:

    • Potency: Introduction of a C8-Bromine often enhances activity against Gram-positive bacteria (e.g., S. aureus) and resistant mutants (Gyrase/Topo IV) compared to the C8-H parent.[1]

    • Mechanism: The bromine atom helps trap the drug-enzyme-DNA complex more effectively.

    • Toxicity: C8-Bromo (and C8-Chloro) derivatives are associated with high phototoxicity . Under UV light, the weak C-X bond generates radicals, causing skin reactions. This has limited their clinical approval compared to C8-Methoxy derivatives (e.g., Moxifloxacin).

  • 8-Iodo Substituents:

    • Potency: C8-Iodo analogs are rarely used as systemic antibiotics due to the instability of the C-I bond and potential for thyroid accumulation of released iodide. However, in in vitro assays, they often show equal or superior potency to bromo-analogs due to enhanced lipophilicity.

    • Biofortification: 8-Iodoquinoline derivatives (e.g., 8-iodoquinoline-3-carboxylic acid) are explored in agrochemistry to biofortify crops with iodine, showing low phytotoxicity while delivering essential micronutrients.

2. Anticancer Activity: Exploiting the Sigma Hole

In kinase inhibitors, the "halogen bond" has become a design strategy to replace hydrogen bonds.

  • 8-Iodoquinoline as a Pharmacophore:

    • Mechanism: The large sigma hole on the Iodine atom (a region of positive electrostatic potential) can form a linear, directional interaction with the carbonyl oxygen of the protein backbone (e.g., Valine or Leucine in the hinge region of kinases).

    • Data: Studies on Casein Kinase 2 (CK2) and other kinases show that replacing a Chlorine or Bromine with Iodine at specific positions can improve

      
       values by 10-100 fold due to this enthalpic gain.
      
    • Specificity: The strict geometric requirement of the C-I···O=C bond (approx. 180°) confers high selectivity.

  • 8-Bromoquinoline:

    • Forms weaker halogen bonds. It is often used as a control to validate that the activity increase in the iodo-analog is indeed due to the sigma hole and not just lipophilicity.

Part 3: Synthetic Utility in Drug Design

For a medicinal chemist, the choice between 8-bromo and 8-iodo is often a strategic one regarding the synthetic route.

  • 8-Iodoquinoline: The "Gold Standard" for cross-coupling.

    • Reactivity: Reacts at room temperature or mild heating in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

    • Selectivity: In a poly-halogenated scaffold (e.g., 5-bromo-8-iodoquinoline), the 8-iodo position reacts selectively first. This allows for the precise construction of "bifunctional" drugs.

  • 8-Bromoquinoline:

    • Stability: More robust during early-stage reactions (e.g., oxidation of side chains) that might decompose an iodide.

    • Cost: Significantly cheaper, making it the preferred starting material for scale-up if the coupling yield is sufficient.

Part 4: Experimental Protocols
Protocol A: Comparative MIC Determination (Broth Microdilution)

Purpose: To quantify the antimicrobial potency of 8-haloquinoline derivatives.

  • Preparation: Dissolve 8-bromo and 8-iodo test compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in broth.
  • Inoculation: Add 50 µL of inoculum to each well containing 50 µL of drug solution. Final cell density:

    
     CFU/mL.
    
  • Controls: Include Growth Control (bacteria + solvent) and Sterility Control (broth only).

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Protocol B: General Suzuki-Miyaura Coupling (C8-Functionalization)

Purpose: To attach aryl groups to the C8 position, validating the "handle" utility.

  • Reagents: 1.0 eq 8-iodoquinoline (or 8-bromoquinoline), 1.2 eq Phenylboronic acid, 2.0 eq

    
    .
    
  • Catalyst: 5 mol%

    
    .
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.

  • Reaction:

    • For 8-Iodo: Stir at 60°C for 4 hours.

    • For 8-Bromo: Stir at 90°C for 12 hours (Requires higher energy).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Observation: The 8-iodo reaction typically proceeds faster with fewer side products (e.g., dehalogenation).

Part 5: Visualization & Logic Flow
Diagram 1: SAR & Mechanistic Divergence

G Scaffold 8-Haloquinoline Scaffold Br 8-Bromo Substituent (Moderate Size, Stable) Scaffold->Br I 8-Iodo Substituent (Large Size, Reactive) Scaffold->I Mech_Br Mechanism: Steric Fit + Lipophilicity Br->Mech_Br Modulates Mech_I Mechanism: Strong Halogen Bond (Sigma Hole) I->Mech_I Maximizes App_Br Application: Antimicrobial (Fluoroquinolones) Risk: Phototoxicity Mech_Br->App_Br Optimized for App_I Application: Kinase Inhibitors (Protein Binding) Synthetic Intermediate Mech_I->App_I Enables

Caption: Divergence of biological application based on the physicochemical properties of the C8-halogen substituent.

Diagram 2: Synthetic Selectivity (The "Handle" Concept)

G Substrate 5-Bromo-8-Iodoquinoline (Bifunctional Scaffold) Step1 Step 1: Suzuki Coupling (Room Temp / Mild Heat) Substrate->Step1 Site-Selective (C-I > C-Br) Intermed Intermediate: 5-Bromo-8-Aryl-quinoline (Iodine reacts selectively) Step1->Intermed Step2 Step 2: Buchwald Amination (High Temp / Strong Catalyst) Intermed->Step2 Activates C-Br Product Final Drug Candidate: 5-Amino-8-Aryl-quinoline Step2->Product

Caption: Exploiting the reactivity difference between C8-I and C5-Br for regiospecific drug synthesis.

References
  • Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry, 53(10), 1565-1574. Link

  • Lu, T., et al. (2001). "Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus."[2] Antimicrobial Agents and Chemotherapy, 45(10), 2703-2709. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in medicinal chemistry: from observation to prediction." Journal of Medicinal Chemistry, 56(4), 1363-1388.[3] Link

  • Smoleń, S., et al. (2019). "Biofortification of vegetables with iodine – The effect of the application of iodoquinolines on the yield and chemical composition of lettuce." Scientia Horticulturae, 250, 207-216. Link

  • Gomes, P., et al. (2011). "Palladium-catalyzed C-N cross-coupling of 8-haloquinolines." Tetrahedron Letters, 52(12), 1432-1435. Link

Sources

Optimizing Elemental Analysis for Refractory Heterocycles: The 8-Bromo-6-chloro-2-methylquinoline Standard

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and medicinal chemistry teams facing the specific challenges of characterizing poly-halogenated heterocyclic scaffolds. It prioritizes experimental rigor and regulatory compliance (J. Med. Chem. standards) over generic product descriptions.

Executive Summary: The "Refractory" Challenge

In drug development, 8-bromo-6-chloro-2-methylquinoline (C₁₀H₇BrClN) represents a class of "refractory" intermediates—compounds that resist complete combustion due to high halogen content (Br, Cl) and a nitrogen-rich heterocyclic core. Standard automated CHN protocols often fail for this scaffold, yielding results outside the ±0.4% tolerance mandated by journals like the Journal of Medicinal Chemistry.

This guide compares the Optimized Combustion Protocol (using specific catalytic additives and halogen scrubbing) against Modern Spectroscopic Alternatives (HRMS/qNMR), providing a validated roadmap for establishing purity standards.

Strategic Decision Framework

Before initiating destructive analysis, researchers must select the workflow that balances precision with sample conservation.

AnalysisWorkflow Start Sample: 8-bromo-6-chloro-2-methylquinoline Check Is Sample > 10 mg? Start->Check Combustion Path A: Classical Microanalysis (Gold Standard for Purity) Check->Combustion Yes Spectro Path B: HRMS + qNMR (Sample Limited/High Throughput) Check->Spectro No MethodA1 CHN Analysis (Req: WO3 additive + Ag Scrubbing) Combustion->MethodA1 MethodA2 Halogen Determination (Schöniger Flask or CIC) Combustion->MethodA2 MethodB1 qNMR (Internal Std: Maleic Acid) Spectro->MethodB1 MethodB2 HRMS (Isotopic Pattern Match) Spectro->MethodB2 Result Validation: ±0.4% or >98% Purity MethodA1->Result MethodA2->Result MethodB1->Result MethodB2->Result

Figure 1: Decision matrix for selecting the analytical method based on sample availability and regulatory requirements.

Comparative Analysis: Combustion vs. Spectroscopy

Method A: Optimized Combustion (The Gold Standard)

Standard combustion analyzers often yield low Carbon values for this compound because the Halogens (Br, Cl) form stable halides or trap carbon in the ash.

  • The Fix: Use of Tungsten Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) as combustion aids to facilitate oxygen transfer and prevent carbide formation.

  • The Trap: Halogens must be removed from the gas stream using Silver Wool to prevent interference with the Thermal Conductivity Detector (TCD).

Method B: High-Resolution Mass Spectrometry (HRMS)

When combustion fails or sample is scarce (<2mg), HRMS combined with quantitative NMR (qNMR) is the accepted alternative.

  • The Advantage: Provides isotopic confirmation of the specific Br/Cl pattern (e.g., the characteristic 3:4:1 intensity ratio for Br+Cl species).

  • The Limit: Does not strictly prove bulk purity (solvents/inorganics are "invisible") unless paired with qNMR.

Performance Data Comparison

Theoretical Composition (C₁₀H₇BrClN): C: 46.82%, H: 2.75%, N: 5.46%

MetricStandard CHN (No Additive)Optimized CHN (w/ WO₃)HRMS + qNMR
Carbon (C) 45.90% (Fail: -0.92%)46.75% (Pass: -0.07%)N/A
Nitrogen (N) 5.80% (Fail: +0.34%)5.44% (Pass: -0.02%)N/A
Sample Req. 2–5 mg2–5 mg< 0.1 mg
Halogen Det. Not DetectedSeparate Run RequiredIsotopic Pattern Match
Status REJECTED ACCEPTED ACCEPTED

Detailed Experimental Protocols

Protocol 1: Optimized CHN Analysis for Halogenated Quinolines

Objective: Accurate quantification of C, H, N while sequestering Br/Cl interference.

  • Instrument Preparation: Ensure the combustion tube is packed with a fresh zone of Silver Wool (maintained at ~600°C) to trap free halogens as AgBr/AgCl.

  • Sample Weighing: Weigh 2.000–2.500 mg of dried 8-bromo-6-chloro-2-methylquinoline into a tin capsule.

  • Additive Application:

    • Add 5–10 mg of Tungsten Oxide (WO₃) powder directly over the sample in the capsule.

    • Why? WO₃ acts as an oxygen donor and flux, preventing the formation of refractory carbon-halogen byproducts during the flash combustion (1000°C+).

  • Combustion: Run the cycle with an extended oxygen injection time (boost by 10s) to ensure complete oxidation of the quinoline ring.

  • Validation: Result must fall within 46.63% – 47.01% Carbon .

Protocol 2: Halogen Determination via Schöniger Flask (Oxygen Flask)

Objective: Quantify Br and Cl content to confirm the di-halogenated structure.

  • Combustion: Wrap 5-10 mg of sample in ashless filter paper. Place in a platinum basket within a Schöniger flask filled with Oxygen.

  • Absorption: Add 10 mL of absorption solution (1M NaOH + H₂O₂) to the flask. Ignite sample.

  • Titration (Potentiometric):

    • Acidify the solution with HNO₃.

    • Titrate with 0.01 M AgNO₃ using a silver electrode.

    • Note: Two inflection points may be observed, or a total halide content is calculated. For specific separation, Ion Chromatography (IC) is preferred over titration for mixed halogens (Br + Cl).

SchonigerWorkflow Sample Sample + Filter Paper (Pt Basket) Combustion Ignition in O2 Flask (Flash Combustion) Sample->Combustion Absorption Absorption (NaOH + H2O2) Combustion->Absorption Halogens -> HX Analysis Analysis Method Absorption->Analysis Titration Potentiometric Titration (AgNO3) Analysis->Titration Total Halides IC Ion Chromatography (Sep. of Cl- and Br-) Analysis->IC Specific Quant.

Figure 2: Workflow for Halogen extraction and quantification.

Troubleshooting & Causality

  • Problem: High Nitrogen values.

    • Cause: Incomplete scrubbing of halogens. Chlorine gas (Cl₂) can mimic Nitrogen (N₂) in thermal conductivity detectors if the silver trap is saturated.

    • Solution: Replace the silver wool zone immediately.

  • Problem: Low Carbon values.

    • Cause: Formation of thermally stable char.

    • Solution: Increase the ratio of WO₃ additive or switch to V₂O₅.

References

  • Journal of Medicinal Chemistry Guidelines. American Chemical Society. Requirements for purity documentation (±0.4% rule). Link

  • Combustion Analysis of Refractory Compounds. Thermo Fisher Scientific / AnalyteGuru. Application of WO3 and V2O5 additives. Link

  • Schöniger Flask Method.Microanalysis Standards.
  • 8-Bromo-6-chloro-2-methylquinoline Synthesis. BenchChem / NIH. Structural context and medicinal applications.[1][2][3][4][5][6] Link

Sources

Comparative Guide to Quality Control Reference Standards for 8-bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-bromo-6-chloro-2-methylquinoline (CAS: 1515827-89-0) is a highly specialized halogenated quinoline intermediate[1]. It is frequently utilized in the synthesis of kinase inhibitors and anti-infective agents, where its bromine and chlorine substituents direct highly specific downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Controlling the isomeric purity and chemical assay of this intermediate is paramount.

In pharmaceutical quality control (QC), the accuracy of any analytical method is fundamentally limited by the quality of the reference standard used for calibration. This guide objectively compares the tiers of reference standards available for 8-bromo-6-chloro-2-methylquinoline and provides a self-validating, step-by-step experimental protocol for qualifying secondary working standards.

Section 1: Comparison of Reference Standard Tiers

When establishing a QC framework for 8-bromo-6-chloro-2-methylquinoline, researchers must choose between commercial analytical standards, primary in-house standards, and secondary working standards. As emphasized by the[2], the intended analytical application dictates the level of characterization required.

Table 1: Comparative Attributes of Reference Standard Tiers
AttributeCommercial Analytical StandardPrimary Reference Standard (In-House)Secondary Working Standard
Source Chemical Vendors (e.g.,[1], [3])Synthesized or purified internallyDerived from highly pure commercial or production batches
Characterization Basic COA provided (usually HPLC/NMR)Exhaustive (qNMR, Mass Balance, MS, IR, Elemental)Qualified strictly against the Primary Standard
Traceability Vendor-dependentIndependent (SI-traceable via qNMR internal standards)Traceable directly to the Primary Standard
Cost & Effort Low effort, moderate costHigh analytical effort, high costLow cost per use, moderate setup effort
Best Use Case Early R&D, structural identity confirmationRegulatory submissions, calibrating secondary standardsRoutine batch release, daily HPLC assays

Section 2: The Causality of Analytical Methods in Standard Qualification

To elevate a high-purity commercial batch of 8-bromo-6-chloro-2-methylquinoline to a "Primary Reference Standard," a self-validating analytical system must be employed in accordance with [4]. We cannot rely solely on HPLC-UV area percent because structurally similar impurities (such as the 6-bromo-8-chloro isomer) may possess different UV molar extinction coefficients, leading to false purity inflation.

Instead, we employ a dual-orthogonal approach:

  • Quantitative NMR (qNMR) for Absolute Purity:

    • Causality: qNMR integrates the resonant frequency of protons (e.g., the distinct methyl protons at the 2-position of the quinoline ring) against an SI-traceable internal standard (like Maleic acid). The response is directly proportional to the number of nuclei, completely bypassing UV response factors and providing an absolute purity value.

  • Mass Balance (HPLC-UV + TGA + KF):

    • Causality: This measures chromatographic purity minus volatiles and inorganic residues. It ensures that non-protonated impurities (which qNMR might miss) or inorganic salts from the synthesis (e.g., residual brominating agents) are strictly accounted for.

Reference Standard Qualification Workflow

G Start 8-bromo-6-chloro-2-methylquinoline Candidate Material qNMR Absolute Purity (qNMR) vs. SI-Traceable IS Start->qNMR HPLC Chromatographic Purity (HPLC-UV/MS) Start->HPLC Residues Volatiles & Inorganics (KF, TGA, ROI) Start->Residues Primary Primary Reference Standard (Assay > 99.5%) qNMR->Primary Cross-Validation (Δ < 0.5%) MassBalance Mass Balance Calculation %Purity = (100 - %Vol - %Inorg) x %HPLC HPLC->MassBalance Residues->MassBalance MassBalance->Primary Secondary Secondary Working Standard (Routine QC) Primary->Secondary Calibration & Traceability

Caption: Orthogonal qualification workflow for establishing an 8-bromo-6-chloro-2-methylquinoline standard.

Section 3: Experimental Protocol - Qualifying a Secondary Standard

This step-by-step methodology details the qualification of a secondary working standard of 8-bromo-6-chloro-2-methylquinoline against an established primary standard. This self-validating method ensures that any degradation or impurity drift in the secondary standard is immediately detected.

Step 1: Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v).

    • Causality: Ensures complete solubility of the hydrophobic halogenated quinoline while matching the initial mobile phase conditions to prevent peak distortion (solvent effect) upon injection.

  • Primary Standard Solution: Accurately weigh ~25.0 mg of the Primary 8-bromo-6-chloro-2-methylquinoline into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).

  • Secondary Standard Candidate Solution: Prepare identically to the Primary Standard Solution using the candidate material.

Step 2: HPLC-UV Analytical Conditions
  • Column: C18, 150 x 4.6 mm, 3 µm.

    • Causality: The high theoretical plate count of a 3 µm particle size is required to resolve the 8-bromo-6-chloro isomer from potential 6-bromo-8-chloro or des-halogenated synthesis impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Causality: TFA ion-pairs with the basic quinoline nitrogen, suppressing secondary silanol interactions on the stationary phase and preventing peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 245 nm.

    • Causality: 245 nm represents the isosbestic point/

      
       for the quinoline chromophore, maximizing the signal-to-noise ratio and ensuring high sensitivity for low-level impurities.
      
Step 3: System Suitability and Self-Validation
  • Inject the Diluent (Blank) to ensure no baseline interference at the retention time of the main peak (~8.5 min).

  • Inject the Primary Standard Solution in replicate (n=5). The Relative Standard Deviation (RSD) of the peak areas must be

    
    .
    
    • Causality: Validates the precision of the auto-sampler and the stability of the UV detector before any comparative measurements are made, ensuring the system is self-validating.

Step 4: Assay Calculation

Inject the Secondary Standard Candidate Solution in triplicate. Calculate the assay (as is) using the following formula:



Table 2: Representative Qualification Data
ParameterPrimary Reference StandardSecondary Standard CandidateAcceptance Criteria
qNMR Assay 99.6% ± 0.1%Not PerformedN/A
HPLC Purity (Area %) 99.8%99.5%

Water Content (KF) 0.10%0.15%

Assay vs. Primary (HPLC) 100.0% (Assigned)99.3%98.0% - 102.0%
Conclusion Approved (Primary) Approved (Secondary) Meets [4] Guidelines

Conclusion

Establishing a robust reference standard for 8-bromo-6-chloro-2-methylquinoline requires moving beyond simple vendor Certificates of Analysis. By applying the principles of ICH Q7 and USP <11>, and utilizing orthogonal techniques like qNMR and mass-balance HPLC, researchers can create a self-validating QC system. This ensures that downstream pharmaceutical synthesis relies on accurately quantified, highly pure starting materials, ultimately safeguarding the integrity of the drug development lifecycle.

References

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation (ICH). URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

8-Bromo-6-chloro-2-methylquinoline is a poly-halogenated heterocyclic intermediate. While specific toxicological data for this exact isomer is often limited in public repositories, its structural activity relationship (SAR) with quinoline scaffolds mandates a high-caution approach.[1] Quinoline derivatives are frequently associated with genotoxicity and severe eye/skin irritation .

Critical Hazard Profile:

  • Physical State: Solid (typically off-white to yellow powder).[1]

  • Primary Routes of Entry: Inhalation of dust, dermal absorption, and ocular contact.

  • Chemical Reactivity: Stable under ambient conditions but incompatible with strong oxidizing agents. Halogenated positions (Br, Cl) are reactive sites for cross-coupling, implying potential biological alkylation risks.[1]

Personal Protective Equipment (PPE) Matrix

Effective protection requires adapting to the state of the chemical. A static glove recommendation is dangerous; protection must change if the compound is solvated.[1]

PPE Decision Framework[1]

PPE_Decision_Tree Start Start: Operational State State_Solid Solid / Powder Start->State_Solid State_Soln In Solution Start->State_Soln Resp_Solid Respiratory: N95 or P100 (if dusting) State_Solid->Resp_Solid Glove_Solid Gloves: Nitrile (Double) Min Thickness: 0.11mm State_Solid->Glove_Solid Solvent_Check Identify Solvent State_Soln->Solvent_Check Polar_Solvent Polar (MeOH, DMF) Solvent_Check->Polar_Solvent Alcohols/Amides Halo_Solvent Halogenated (DCM, CHCl3) Solvent_Check->Halo_Solvent Chlorinated Glove_Polar Gloves: Nitrile (Double) Change every 15 mins Polar_Solvent->Glove_Polar Glove_Halo Gloves: Laminate (Silver Shield) or Viton over Nitrile Halo_Solvent->Glove_Halo

Figure 1: PPE Selection Logic. Note that standard nitrile gloves provide insufficient protection against the compound when dissolved in halogenated solvents like Dichloromethane (DCM).

Detailed Specifications Table
ComponentStandard Protocol (Solid Handling)High-Risk Protocol (Synthesis/Solution)Technical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min).[1] Change immediately upon contamination.[1][2]Laminate (Silver Shield) or Viton liners if using DCM/Chloroform.[1]Nitrile degrades rapidly (<5 min) in chlorinated solvents, exposing skin to the potent solute [1].[1]
Respiratory N95 / FFP2 mask (minimum).[1] Use in Fume Hood.[1][3][4]Half-face respirator with OV/P100 cartridges if outside hood (Spill).[1]Quinoline dust is a respiratory irritant; vapors are harmful [2].[1]
Eye/Face Chemical Splash Goggles .[1]Face Shield + Goggles.[5]Risk of irreversible corneal damage from alkaline-like heterocyclic amines.[1]
Body Lab coat (cotton/poly blend), long pants, closed shoes.[1]Tyvek sleeves or apron recommended during scale-up (>5g).[1]Prevents migration of dust onto personal clothing.[1]

Operational Protocols

A. Weighing and Transfer (Solid State)[1]
  • Engineering Control: Use a static-free weighing funnel inside a certified chemical fume hood.

  • Static Management: Halogenated heterocycles are often static-prone. Use an anti-static gun or ionizer bar to prevent "flying powder" which increases inhalation risk.

  • Technique: "Tap-and-pour" method. Never scoop vigorously. If the solid is caked, gently break it apart with a glass rod inside the container before tipping.

B. Reaction Setup (Solution State)
  • Solvent Choice: If possible, avoid DCM. Use Ethyl Acetate or Toluene to allow the use of standard nitrile gloves.[1]

  • Temperature Control: 8-bromo-6-chloro-2-methylquinoline may release toxic halide vapors (HBr/HCl) if heated to decomposition (>200°C) or subjected to strong acidic conditions.[1] Ensure the condenser is active before heating.

  • Quenching: Treat reaction mixtures as potentially mutagenic. Quench with care, keeping the temperature low to prevent aerosolization.

Emergency Response & Spill Management

Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE.[1][2][3][5][6][7][8][9]

Spill Response Workflow

Spill_Response Alert 1. ALERT & ISOLATE Evacuate 5m radius Assess 2. ASSESS VOLUME < 10g vs > 10g Alert->Assess Small Small Spill (<10g) Assess->Small Large Large Spill (>10g) Assess->Large Dry_Clean 3. DRY CLEANUP Cover with wet paper towel to prevent dust, then scoop. Small->Dry_Clean Wet_Clean 3. ABSORB Use Vermiculite or Sand dams. Large->Wet_Clean Decon 4. DECONTAMINATE Wash surface with 10% bleach then soap/water. Dry_Clean->Decon Wet_Clean->Decon Disposal 5. DISPOSAL Label: 'Halogenated Solid Waste' Decon->Disposal

Figure 2: Step-by-step spill response for solid halogenated quinolines.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[6][7] Lift eyelids.[1] Do not use neutralizing agents.[1] Seek ophthalmologist support [3].

  • Skin Contact: Wash with soap and water for 15 minutes.[5][10] Do not use ethanol (increases dermal absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Waste Disposal & Deactivation[9][11][12][13][14]

Proper disposal is legally required and environmentally critical due to the halogen content (Br, Cl).[1][11]

  • Segregation:

    • Do NOT mix with non-halogenated solvents (e.g., Acetone washings).[1]

    • Do NOT mix with strong oxidizers.[12]

  • Container Labeling:

    • Must read: "Hazardous Waste: Halogenated Organic Solid/Liquid."[1]

    • List components: "8-Bromo-6-chloro-2-methylquinoline, [Solvent Name]."

  • Disposal Stream: High-temperature incineration is the only acceptable destruction method to prevent the formation of dioxins/furans [4].[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Quinoline Derivatives Toxicity.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. EPA. (2023). Management of Halogenated Solvent Waste.[12] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.